3,5-Dichloropyrazine-2-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,5-dichloropyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N3O/c6-2-1-9-3(5(8)11)4(7)10-2/h1H,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKLYKVKEHHZRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)C(=O)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627427 | |
| Record name | 3,5-Dichloropyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312736-50-8 | |
| Record name | 3,5-Dichloropyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Value of the Pyrazine Scaffold
An In-depth Technical Guide to 3,5-Dichloropyrazine-2-carboxamide (CAS 312736-50-8) for Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrazine core stands as a privileged scaffold.[1][2] This nitrogen-containing heterocycle is a cornerstone in the design of numerous clinically significant therapeutic agents, valued for its unique electronic properties, metabolic stability, and ability to engage in specific hydrogen bonding interactions.[3][4][5] this compound (CAS: 312736-50-8) represents a highly functionalized and strategically important derivative of this scaffold. Its dichloro-substitution provides two reactive centers for nucleophilic displacement, enabling the rapid generation of diverse chemical libraries. The carboxamide moiety offers an additional point for interaction or further modification, making this molecule a versatile building block for researchers and drug development professionals aiming to explore new chemical space.
This guide serves as a technical deep-dive into the core properties, synthesis, characterization, and strategic application of this compound, providing field-proven insights and methodologies for its effective utilization in discovery campaigns.
Core Physicochemical & Structural Properties
A foundational understanding of a molecule's properties is critical for its application in synthesis and screening. The key identifiers and physicochemical data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 312736-50-8 | [6][7][8] |
| Molecular Formula | C₅H₃Cl₂N₃O | [7][9] |
| Molecular Weight | 192.00 g/mol | [7][9] |
| IUPAC Name | This compound | [9][10] |
| Appearance | Solid | [11] |
| Melting Point | 222-224 °C | [10] |
| Boiling Point | 299.4 ± 40.0 °C (Predicted) | [7] |
| Density | 1.620 ± 0.06 g/cm³ (Predicted) | [7] |
| pKa | 12.99 ± 0.50 (Predicted) | [7] |
| InChIKey | UFKLYKVKEHHZRT-UHFFFAOYSA-N | [9][11] |
| SMILES | C1=C(N=C(C(=N1)C(=O)N)Cl)Cl | [9][10] |
| Storage | Inert atmosphere, 2-8 °C | [7][11] |
Synthesis and Purification Protocol
The synthesis of this compound can be achieved from commercially available starting materials. The following protocol is based on established procedures, providing a reliable method for laboratory-scale production.[6][12]
Causality Behind Experimental Choices:
The chosen synthetic route employs a radical-mediated carboxamidation of 2,6-dichloropyrazine. Formamide serves as the source for both the carbon and nitrogen atoms of the carboxamide group. Sodium persulfate acts as the radical initiator, facilitating the reaction under thermal conditions. The extraction with a mixed solvent system (isopropanol/chloroform) is designed to efficiently recover the polar product from the aqueous reaction mixture. Finally, silica gel chromatography is a standard and effective method for purifying the target compound from unreacted starting materials and side products.
Step-by-Step Synthesis Methodology
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,6-dichloropyrazine (11.0 g, 73.8 mmol) and formamide (58.6 mL, 1,476 mmol).[6][12]
-
Initiation: While stirring, slowly add sodium persulfate (17.1 g, 71.7 mmol) dropwise to the mixture.[6][12]
-
Reaction Conditions: Heat the reaction mixture to 90 °C and maintain for 2 hours. Subsequently, allow the mixture to cool to room temperature and continue stirring for an additional 12 hours.[6][12]
-
Workup: Dilute the reaction mixture with water. Transfer the aqueous mixture to a separatory funnel and perform an extraction using an isopropanol/chloroform solution (1:3 v/v). Wash the combined organic phase with brine.[6][12]
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[6][12]
-
Purification: Purify the resulting residue by column chromatography on silica gel, eluting with a 70% n-hexane/ethyl acetate mixture to afford the final product.[6][12]
Spectroscopic Characterization & Analytical Control
Unambiguous structural confirmation and purity assessment are non-negotiable in drug development. While a dedicated public spectral database for this specific molecule is sparse, its structure allows for a confident prediction of its key spectroscopic features based on well-understood principles and data from analogous compounds like 2,5-dichloropyrazine.[13][14]
| Technique | Expected Features | Rationale |
| ¹H NMR | A single peak (singlet) in the downfield region (~8.5-9.0 ppm). | The molecule has one proton on the pyrazine ring. Its chemical shift is influenced by the electron-withdrawing effects of two chlorine atoms, the adjacent carboxamide group, and the ring nitrogen atoms. |
| ¹³C NMR | Five distinct signals for each of the five carbon atoms. Quaternary carbons bearing chlorine atoms will be downfield, as will the carbonyl carbon. | The molecule is asymmetric, leading to five unique carbon environments. |
| IR Spectroscopy | - N-H stretches (amide): ~3200-3400 cm⁻¹- C=O stretch (amide): ~1650-1690 cm⁻¹- Aromatic C=N/C=C stretches: ~1400-1580 cm⁻¹- C-Cl stretch: ~700-850 cm⁻¹ | These are characteristic vibrational frequencies for the functional groups present in the molecule.[13] |
| Mass Spectrometry (MS) | A distinct molecular ion [M]⁺ peak cluster. The pattern will show characteristic [M]⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate 9:6:1 ratio. | This isotopic pattern is the definitive signature of a molecule containing two chlorine atoms (³⁵Cl and ³⁷Cl isotopes).[13] |
Self-Validating Analytical Workflow
A robust analytical method for identity, purity, and quantification is essential. A High-Performance Liquid Chromatography (HPLC) method coupled with a Mass Spectrometer (MS) detector is the industry standard.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., Methanol or Acetonitrile) at 1 mg/mL. Create a dilution for analysis (e.g., 10 µg/mL).
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a relevant wavelength (e.g., 254 nm).
-
-
MS Conditions:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Analysis: Scan for the expected mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ and confirm the characteristic chlorine isotope pattern.
-
-
Validation: The method is self-validating. The retention time from the UV chromatogram must correspond to the mass peak in the MS detector, and the observed mass and isotope pattern must match the theoretical values for this compound.
Strategic Applications in Drug Discovery
The true value of this compound lies in its role as a versatile intermediate. The two chlorine atoms are electronically activated for Nucleophilic Aromatic Substitution (SₙAr), allowing for the sequential or differential introduction of various nucleophiles (amines, thiols, alcohols) to build molecular complexity.
This scaffold is a precursor to libraries of compounds with potential therapeutic applications, including:
-
Kinase Inhibitors: The pyrazine core is found in numerous kinase inhibitors. By reacting this intermediate with appropriate amines, novel derivatives can be synthesized and screened against panels of kinases, such as Fibroblast Growth Factor Receptors (FGFR).[15]
-
Antimicrobial Agents: Pyrazine-2-carboxamide is the core structure of Pyrazinamide, a first-line anti-tuberculosis drug. Derivatives of this scaffold are actively being explored for novel antibacterial and antimycobacterial properties.[16][17][18]
-
General Bioactive Compounds: The pyrazine ring system is associated with a wide array of biological activities, including anti-inflammatory, anticancer, and antioxidant effects.[3][4][5]
Protocol: Nucleophilic Aromatic Substitution (SₙAr) with an Amine
This protocol describes a general, self-validating procedure for displacing one of the chlorine atoms with a primary or secondary amine, a common first step in a library synthesis campaign.
-
Reagents & Setup: To a vial, add this compound (1 equivalent), the desired amine (1.1 equivalents), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equivalents). Dissolve the components in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Reaction: Stir the mixture at a temperature ranging from 80 °C to 120 °C. The higher reactivity of the chlorine at the 5-position is generally observed due to the electronic influence of the adjacent carboxamide group.
-
Self-Validating Monitoring: After a set time (e.g., 2 hours), take a micro-aliquot of the reaction mixture. Dilute it and analyze by LC-MS.
-
Validation Check 1: Look for the disappearance of the starting material's mass peak.
-
Validation Check 2: Look for the appearance of a new mass peak corresponding to the expected product (M_product = M_starting_material - 35.5 + M_amine).
-
If the reaction is incomplete, continue heating and monitor periodically until the starting material is consumed.
-
-
Workup & Purification: Once complete, cool the reaction, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash, dry, and concentrate the organic phase. Purify the crude product via flash chromatography or preparative HPLC.
Conclusion
This compound is more than a simple chemical; it is a strategic entry point into a rich chemical space relevant to drug discovery. Its well-defined structure, reliable synthesis, and, most importantly, its dual reactive sites for SₙAr chemistry make it an exceptionally valuable building block. By leveraging the protocols and insights provided in this guide, researchers and drug development professionals can effectively harness the potential of this scaffold to accelerate the discovery of novel therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound | 312736-50-8 [chemicalbook.com]
- 7. This compound|lookchem [lookchem.com]
- 8. chemadvin.com [chemadvin.com]
- 9. This compound | C5H3Cl2N3O | CID 22665521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. americanelements.com [americanelements.com]
- 11. This compound | 312736-50-8 [sigmaaldrich.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. air.unimi.it [air.unimi.it]
A Technical Guide to 3,5-Dichloropyrazine-2-carboxamide: A Versatile Intermediate in Modern Drug Discovery
Abstract
3,5-Dichloropyrazine-2-carboxamide is a pivotal heterocyclic building block in medicinal chemistry, prized for its reactive sites that allow for controlled, sequential chemical modifications. This guide provides an in-depth analysis of its synthesis, physicochemical properties, and chemical reactivity. We will explore the causality behind its synthetic protocols and delve into its strategic application in constructing complex molecular architectures, particularly through regioselective nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this intermediate for the synthesis of novel therapeutic agents.
Introduction: The Strategic Value of the Pyrazine Core
The pyrazine ring is a privileged scaffold found in numerous FDA-approved drugs, including the anti-cancer agent Bortezomib and the antiviral Favipiravir.[1] Its prevalence stems from the 1,4-dinitrogen arrangement, which not only influences the molecule's electronics and solubility but also provides key hydrogen bond acceptors for target engagement. This compound (CAS 312736-50-8) emerges as a particularly valuable derivative.[2] The presence of two chlorine atoms at distinct positions, activated by an adjacent carboxamide group, offers a versatile platform for differential functionalization, enabling the systematic exploration of chemical space in drug discovery programs.
Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is critical for its effective use in synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₃Cl₂N₃O | [2][3][4][5] |
| Molecular Weight | 192.00 g/mol | [2][3][5] |
| IUPAC Name | This compound | [2][5] |
| CAS Number | 312736-50-8 | [2][6] |
| Melting Point | 222-224 °C | [5] |
| Boiling Point (Predicted) | 299.4 ± 40.0 °C | [4] |
| Density (Predicted) | 1.620 ± 0.06 g/cm³ | [4] |
| Appearance | Solid | [7] |
| Storage Conditions | 2-8°C, under inert gas (Nitrogen or Argon) | [4][7] |
Synthesis of this compound
The reliable synthesis of this intermediate is paramount for its application. A common and documented route involves the direct amidation of a dichloropyrazine precursor.[3][6] This transformation leverages a radical-mediated reaction to install the carboxamide group onto the pyrazine ring.
The selection of reagents is causal. 2,6-Dichloropyrazine serves as the readily available starting material.[3][6][8] Formamide acts as both the solvent and the source of the carboxamide moiety. Sodium persulfate is the crucial initiator; upon heating, it generates sulfate radicals which facilitate the hydrogen abstraction and subsequent addition of the carbamoyl radical to the pyrazine ring. The reaction is typically performed at an elevated temperature to ensure efficient radical formation.
Detailed Synthesis Protocol
This protocol is adapted from established procedures.[3][6]
-
Reaction Setup: To a solution of 2,6-dichloropyrazine (11.0 g, 73.8 mmol) in formamide (58.6 mL, 1,476 mmol), slowly add sodium persulfate (17.1 g, 71.7 mmol) dropwise.
-
Heating: Stir the reaction mixture at 90 °C for 2 hours. The elevated temperature is necessary to initiate the decomposition of the persulfate initiator.
-
Equilibration: Allow the mixture to cool and continue stirring at room temperature for 12 hours.
-
Workup: Dilute the reaction mixture with water. Extract the product using a mixture of isopropanol and chloroform (1:3 v/v). Wash the combined organic phase with brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting residue by column chromatography on silica gel (eluent: 70% n-hexane/ethyl acetate) to afford the final product.[3][6]
Chemical Reactivity and Strategic Applications
The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms, which are influenced by the electronic properties of the pyrazine ring and the adjacent carboxamide group.
Regioselective Nucleophilic Aromatic Substitution (SNAr)
The pyrazine ring is inherently electron-deficient, making it susceptible to nucleophilic attack. The carboxamide group at the C2 position is a potent electron-withdrawing group (EWG), which further activates the ring for SNAr reactions. Computational and experimental studies show that this activation has a directing effect, making the chlorine atom at the C5 position significantly more electrophilic and thus more susceptible to nucleophilic displacement than the chlorine at the C3 position.[9]
This regioselectivity is a cornerstone of its utility, allowing for the selective introduction of a nucleophile (e.g., an amine) at the C5 position while leaving the C3 chlorine intact for subsequent transformations.[10][11]
Palladium-Catalyzed Cross-Coupling Reactions
The ability to perform these reactions sequentially—first SNAr, then cross-coupling—provides a robust and modular approach to building highly decorated pyrazine scaffolds. The choice of ligand, base, and solvent is critical for achieving high yields and can even be used to modulate the site-selectivity if both chlorine atoms are still present.[16]
Applications in Medicinal Chemistry
The derivatives of this compound are explored in various therapeutic areas. The strategic placement of different substituents allows for the fine-tuning of a molecule's properties to optimize potency, selectivity, and pharmacokinetic profiles.
-
Antimicrobial Agents: The pyrazine-2-carboxamide core is reminiscent of the antitubercular drug Pyrazinamide. Modifications using this intermediate have led to the synthesis and evaluation of novel derivatives against various bacterial and mycobacterial strains, including Mycobacterium tuberculosis.[10][17]
-
Kinase Inhibitors: The pyrazine scaffold is a common feature in kinase inhibitors used in oncology. The ability to build diverse di-substituted pyrazines via the methods described above is a key strategy for developing inhibitors that target specific ATP-binding sites.
-
Protein Degraders: The intermediate can be used to construct linkers or ligands for Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality.[18]
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for molecular design and synthesis. Its well-defined synthesis, predictable regioselectivity in SNAr reactions, and amenability to cross-coupling reactions provide a reliable and versatile platform for the rapid generation of complex, drug-like molecules. For researchers in medicinal chemistry, a thorough understanding of the principles governing its reactivity is essential for unlocking its full potential in the development of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C5H3Cl2N3O | CID 22665521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. americanelements.com [americanelements.com]
- 6. This compound | 312736-50-8 [chemicalbook.com]
- 7. This compound | 312736-50-8 [sigmaaldrich.com]
- 8. The Key Role of 2,6-Dichloropyrazine in the Synthesis of Pharmaceutical Compounds-ZCPC [en.zcpc.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. | Semantic Scholar [semanticscholar.org]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. calpaclab.com [calpaclab.com]
Spectroscopic Data of 3,5-Dichloropyrazine-2-carboxamide: A Technical Guide
Introduction
Molecular Structure and Spectroscopic Overview
The molecular structure of 3,5-Dichloropyrazine-2-carboxamide is characterized by a pyrazine ring substituted with two chlorine atoms and a carboxamide group. This arrangement of functional groups gives rise to a unique spectroscopic fingerprint.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is predicted to be relatively simple, exhibiting signals for the aromatic proton on the pyrazine ring and the protons of the amide group.
Predicted ¹H NMR Data
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~8.7 - 8.9 | Singlet | 1H | Pyrazine C-H |
| ~7.5 - 8.0 | Broad Singlet | 1H | Amide N-H |
| ~7.0 - 7.5 | Broad Singlet | 1H | Amide N-H |
Rationale and Field Insights:
-
Pyrazine Proton: The single proton on the pyrazine ring is expected to appear as a sharp singlet due to the absence of adjacent protons for coupling. Its chemical shift is predicted to be in the downfield region (δ 8.7 - 8.9 ppm) due to the deshielding effects of the electronegative nitrogen atoms and chlorine atoms in the aromatic ring. This prediction is supported by the experimental data for the closely related precursor, 3,5-Dichloropyrazine-2-carboxylic acid, which shows a singlet at δ 8.9 ppm in DMSO-d6.[2]
-
Amide Protons: The two protons of the primary amide group are diastereotopic and are expected to appear as two distinct broad singlets. Their chemical shifts can vary depending on the solvent and concentration due to hydrogen bonding. The broadness of these signals is a result of quadrupole broadening from the adjacent nitrogen atom and chemical exchange.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Predicted ¹³C NMR Data
| Chemical Shift (δ) (ppm) | Assignment |
| ~165 - 168 | C=O (Amide) |
| ~150 - 152 | Pyrazine C-Cl |
| ~148 - 150 | Pyrazine C-Cl |
| ~145 - 147 | Pyrazine C-CONH₂ |
| ~132 - 135 | Pyrazine C-H |
Rationale and Field Insights:
-
Carbonyl Carbon: The carbon of the amide carbonyl group is expected to resonate at the lowest field (~165 - 168 ppm) due to the strong deshielding effect of the double-bonded oxygen atom.
-
Pyrazine Carbons: The chemical shifts of the pyrazine ring carbons are influenced by the attached substituents. The carbons bearing the electronegative chlorine atoms (C-3 and C-5) are expected to be significantly deshielded and appear in the range of δ 148 - 152 ppm. The carbon attached to the carboxamide group (C-2) will also be in a similar downfield region. The carbon atom bonded to the hydrogen (C-6) is predicted to be the most shielded of the ring carbons, appearing around δ 132 - 135 ppm.
Caption: General workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400 and ~3200 | N-H stretch | Primary Amide |
| ~3100 - 3000 | C-H stretch | Aromatic |
| ~1680 - 1650 | C=O stretch | Amide (Amide I band) |
| ~1620 - 1580 | N-H bend | Primary Amide (Amide II band) |
| ~1550 - 1450 | C=C and C=N stretch | Aromatic Ring |
| ~800 - 700 | C-Cl stretch | Aryl Halide |
Rationale and Field Insights:
-
Amide Group: The primary amide group will give rise to several characteristic bands. Two distinct peaks are expected in the N-H stretching region (~3400 and ~3200 cm⁻¹) corresponding to the asymmetric and symmetric stretching vibrations. The strong C=O stretching vibration (Amide I band) is anticipated around 1680-1650 cm⁻¹. The N-H bending vibration (Amide II band) is expected in the 1620-1580 cm⁻¹ region.[3][4]
-
Aromatic Ring: The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyrazine ring will produce a series of bands in the 1550-1450 cm⁻¹ region.
-
C-Cl Bonds: The C-Cl stretching vibrations for aryl chlorides typically appear in the 800-700 cm⁻¹ region.
Caption: General workflow for FT-IR analysis.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed in this guide.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) may be necessary.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.
IR Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly grinding a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and pressing the mixture into a transparent disk.
-
Spectrum Acquisition: Record the FT-IR spectrum using a Fourier Transform Infrared spectrometer, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the key absorption bands and assign them to the corresponding functional group vibrations.
Conclusion
The spectroscopic analysis of this compound, as predicted from foundational principles and data from analogous structures, reveals a distinct set of NMR and IR features. The ¹H NMR is expected to show a single aromatic proton and two amide protons. The ¹³C NMR will be characterized by signals for the five unique carbon atoms, including the amide carbonyl. The IR spectrum will be dominated by the characteristic absorptions of the primary amide and the dichlorinated pyrazine ring. This comprehensive spectroscopic guide serves as a valuable resource for researchers and scientists in the positive identification and characterization of this important synthetic intermediate.
References
An In-Depth Technical Guide to the Solubility and Stability of 3,5-Dichloropyrazine-2-carboxamide
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of 3,5-Dichloropyrazine-2-carboxamide, a key heterocyclic compound with potential applications in pharmaceutical and agrochemical research. In the absence of extensive public data, this document serves as a practical, in-depth manual for researchers to determine the aqueous and organic solubility, as well as the intrinsic stability of this molecule under various stress conditions. Detailed, step-by-step protocols for solubility determination, forced degradation studies, and the development of a stability-indicating analytical method are presented. The causality behind experimental choices is elucidated to empower researchers in designing and executing robust, self-validating studies.
Introduction: The Significance of this compound
Pyrazine-2-carboxamide and its derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. This compound, with its halogenated pyrazine ring and carboxamide functional group, presents a unique scaffold for the development of novel therapeutic agents. The chlorine substituents can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, while the carboxamide group can participate in hydrogen bonding, a critical factor in molecular recognition.
A thorough understanding of the solubility and stability of this compound is paramount for its successful development as a drug candidate. Solubility directly impacts bioavailability and formulation strategies, while stability determines its shelf-life, storage conditions, and potential degradation pathways that could lead to inactive or toxic byproducts. This guide provides the foundational methodologies to establish a comprehensive physicochemical profile of this promising molecule.
Physicochemical Properties of this compound
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These values serve as a baseline for the experimental investigations detailed in this guide.
| Property | Value | Source |
| Molecular Formula | C₅H₃Cl₂N₃O | PubChem |
| Molecular Weight | 192.00 g/mol | PubChem |
| Appearance | White to yellow solid | ChemicalBook |
| Melting Point | 222-224 °C | American Elements |
| Predicted Boiling Point | 299.4 ± 40.0 °C | LookChem[1] |
| Predicted pKa | 12.99 ± 0.50 | LookChem[1] |
| Predicted logP | 1.58 | LookChem[1] |
| Storage Temperature | 2-8°C under inert gas | LookChem[1] |
Determination of Solubility
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. This section outlines the protocols to determine the solubility of this compound in various relevant media.
Causality of Experimental Choices
The selection of the shake-flask method is based on its reputation as the "gold standard" for determining thermodynamic solubility, providing a reliable measure of the equilibrium state between the dissolved and solid forms of the compound.[2] The choice of solvents and pH conditions is dictated by their relevance to pharmaceutical development, encompassing both aqueous environments that mimic physiological conditions and organic solvents commonly used in synthesis and formulation.
Experimental Protocol: Isothermal Shake-Flask Method
This method determines the equilibrium solubility of a compound in a given solvent at a constant temperature.
Objective: To determine the saturation solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound
-
Volumetric flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC vials
-
Syringe filters (0.45 µm)
-
Analytical balance
-
pH meter
-
Solvents: Purified water, pH 1.2 HCl buffer, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, pH 7.4 phosphate buffer, methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO).
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials containing each of the selected solvents. The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to reach equilibrium.[1]
-
-
Phase Separation:
-
After equilibration, allow the suspensions to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid. Alternatively, centrifuge the vials at high speed and collect the supernatant.
-
-
Quantification:
-
Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method (see Section 5).
-
Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved compound.
-
-
Data Analysis:
-
Calculate the solubility in mg/mL or µg/mL for each solvent and temperature.
-
pH-Dependent Solubility Profile
The predicted pKa suggests that the solubility of this compound may be influenced by pH. A detailed pH-solubility profile is essential for predicting its behavior in the gastrointestinal tract.
Experimental Workflow for pH-Dependent Solubility
Caption: Workflow for determining the pH-dependent solubility of this compound.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop a stability-indicating analytical method.[3] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.[4]
Rationale for Stress Conditions
The choice of stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) is based on ICH guidelines and is designed to mimic the potential degradation pathways a drug substance might encounter during its lifecycle.[5] The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without excessive decomposition.[6]
General Protocol for Forced Degradation
Objective: To identify the potential degradation products and pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3% and 30%)
-
Photostability chamber (ICH Q1B compliant)
-
Oven
-
HPLC-UV system
-
UPLC-MS/MS system
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water mixture).
-
-
Stress Conditions:
-
Acid Hydrolysis: Treat the drug solution with 0.1 M HCl and 1 M HCl. Heat at a specified temperature (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Treat the drug solution with 0.1 M NaOH and 1 M NaOH at room temperature or elevated temperature.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ and 30% H₂O₂ at room temperature.[7]
-
Photolytic Degradation: Expose the solid drug and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8][9] A control sample should be protected from light.
-
Thermal Degradation: Expose the solid drug to dry heat in an oven at a high temperature (e.g., 80 °C) for a specified duration.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using the developed stability-indicating HPLC-UV method (see Section 5).
-
For identification of degradation products, analyze the stressed samples using UPLC-MS/MS.
-
Logical Flow for Forced Degradation Studies
Caption: Logical workflow for conducting forced degradation studies and subsequent analysis.
Development and Validation of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the API due to degradation.
Method Development Strategy
A reversed-phase HPLC method with UV detection is a suitable starting point for the analysis of this compound and its potential degradation products.
Initial HPLC Parameters:
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV spectral analysis of the parent compound.
-
Column Temperature: 30 °C
The method will be optimized by analyzing the stressed samples to ensure adequate separation of the parent peak from all degradation product peaks.
Method Validation
The developed analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[10]
Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the parent peak from degradation products in the forced degradation samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Summary of Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Specificity | Resolution between parent and degradant peaks > 1.5 |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Recovery of 98.0% to 102.0% |
| Precision (RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0% |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 |
| Robustness | RSD of results should be within acceptable limits |
Conclusion
This technical guide provides a comprehensive and scientifically rigorous framework for determining the solubility and stability of this compound. By following the detailed protocols and understanding the underlying scientific principles, researchers in drug development and related fields can generate the critical data necessary to advance their research and development programs. The methodologies outlined herein are designed to be self-validating and adhere to international regulatory expectations, ensuring the integrity and reliability of the generated data. The successful characterization of these fundamental physicochemical properties will be instrumental in unlocking the full therapeutic potential of this compound.
References
- 1. quora.com [quora.com]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrpp.com [ijrpp.com]
- 6. pharmadekho.com [pharmadekho.com]
- 7. researchgate.net [researchgate.net]
- 8. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 9. jordilabs.com [jordilabs.com]
- 10. database.ich.org [database.ich.org]
Methodological & Application
Step-by-step synthesis of pyrazinamide derivatives from 3,5-Dichloropyrazine-2-carboxamide
Application Notes & Protocols
Topic: Step-by-Step Synthesis of Pyrazinamide Derivatives from 3,5-Dichloropyrazine-2-carboxamide
For: Researchers, Scientists, and Drug Development Professionals
Introduction: Expanding the Arsenal Against Tuberculosis
Pyrazinamide (PZA) is an indispensable first-line drug in combination therapies for tuberculosis (TB), prized for its unique ability to eradicate persistent, non-replicating mycobacteria.[1][2] The alarming rise of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains necessitates the development of novel therapeutics.[2] Modifying the core PZA scaffold is a promising strategy in medicinal chemistry to generate derivatives with enhanced potency, novel mechanisms of action, or efficacy against resistant strains.[3][4][5]
This guide provides a detailed technical overview and step-by-step protocols for the synthesis of diverse pyrazinamide derivatives using this compound as a versatile and strategic starting material. This precursor allows for sequential and regioselective functionalization of the pyrazine ring, opening a gateway to a vast chemical space for drug discovery.
Pillar 1: The Chemistry of Regioselective Substitution
The synthetic strategy hinges on the Nucleophilic Aromatic Substitution (SNAr) reaction. The pyrazine ring is inherently electron-deficient, a characteristic that is significantly amplified by the presence of three electron-withdrawing groups: two chloro-substituents and a carboxamide group. This electronic profile makes the ring highly susceptible to attack by nucleophiles.[6]
A critical aspect of this synthesis is regioselectivity . The carboxamide group (-CONH₂) at the C2 position exerts a powerful directing effect. Studies have conclusively shown that when an electron-withdrawing group (EWG) occupies the 2-position of a 3,5-dichloropyrazine system, nucleophilic attack occurs preferentially at the 5-position .[7][8][9] This is rationalized by the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack is para to the strong EWG. This predictable outcome is the cornerstone of the synthetic protocols described herein, allowing for controlled, stepwise derivatization.
Mechanism of Action: The SNAr Pathway
The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon atom at the C5 position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the chloride leaving group is eliminated, restoring the aromaticity of the pyrazine ring and yielding the substituted product.
Caption: SNAr mechanism for substitution at the C5 position.
Pillar 2: General Synthetic Workflow
The synthesis follows a logical and modular progression, allowing for the creation of mono-substituted or di-substituted derivatives. The general workflow is outlined below.
Caption: General workflow for synthesizing pyrazinamide derivatives.
Pillar 3: Experimental Protocols & Data
The following protocols are designed to be self-validating, with clear steps and rationales. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Purity and identity of the final products must be confirmed by standard analytical methods such as NMR, MS, and elemental analysis.[3][10]
Protocol 1: Synthesis of 5-Amino-3-chloropyrazine-2-carboxamide Derivatives
This protocol details the reaction with amine nucleophiles, a common modification yielding compounds with significant biological potential.[1][2] Both conventional and microwave-assisted methods are presented. Microwave synthesis often provides superior results with drastically reduced reaction times.[1]
Materials:
-
This compound
-
Substituted primary or secondary amine (e.g., benzylamine, morpholine)
-
Solvent: Methanol (MeOH) or Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask or microwave reaction vessel
-
Magnetic stirrer and heating mantle/oil bath or microwave reactor
-
Thin Layer Chromatography (TLC) plate for reaction monitoring
Procedure (Microwave-Assisted - Recommended):
-
In a 10 mL microwave reaction vessel, combine this compound (1.0 mmol, 1 eq.).
-
Add the desired amine (1.2 mmol, 1.2 eq.).
-
Add methanol (4 mL) as the solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 20-40 minutes.
-
Rationale: Microwave irradiation accelerates the reaction by efficiently heating the polar solvent and reactants, overcoming activation energy barriers more rapidly than conventional heating.
-
-
Monitor the reaction to completion using TLC (e.g., 30% Ethyl Acetate in Hexane).
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product via silica gel column chromatography to yield the pure 5-amino-substituted derivative.
Procedure (Conventional Heating):
-
Dissolve this compound (1.0 mmol, 1 eq.) in DMSO (5 mL) in a round-bottom flask.
-
Add the desired amine (1.2 mmol, 1.2 eq.).
-
Heat the reaction mixture to 80-100 °C.
-
Stir for 4-12 hours, monitoring progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the mixture into ice water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Recrystallize or purify by column chromatography as needed.
Protocol 2: Synthesis of 5-Alkoxy-3-chloropyrazine-2-carboxamide Derivatives
This protocol uses alcohol nucleophiles to introduce alkoxy groups. This reaction requires a strong base to generate the more potent alkoxide nucleophile. Strict anhydrous (water-free) conditions are essential.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., ethanol, propanol)
-
Strong base: Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu)
-
Anhydrous solvent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Schlenk flask or oven-dried glassware under an inert atmosphere (N₂ or Ar)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the anhydrous alcohol (1.5 mmol, 1.5 eq.) and anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.5 mmol, 1.5 eq.) portion-wise.
-
Caution: NaH reacts violently with water. Hydrogen gas is evolved.
-
Rationale: The base deprotonates the alcohol to form the highly nucleophilic sodium alkoxide in situ.
-
-
Stir the mixture at 0 °C for 30 minutes.
-
In a separate flask, dissolve this compound (1.0 mmol, 1 eq.) in anhydrous THF (5 mL).
-
Slowly add the solution of the starting material to the alkoxide solution at 0 °C via cannula or syringe.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring by TLC.
-
Once complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography.
Data Summary: Representative Reaction Conditions
The following table summarizes typical conditions and outcomes for the mono-substitution at the C5 position.
| Nucleophile | Base | Solvent | Temperature (°C) | Time | Typical Yield (%) | Reference(s) |
| Benzylamines | None | Methanol (MW) | 120 | 20-40 min | 24 - 50 | [1][2][11] |
| Aliphatic Amines | CsF | DMSO | 80 - 100 | 4 - 12 h | 40 - 65 | [8] |
| Alcohols (as Alkoxides) | NaH / KOtBu | THF / DMF | 0 to RT | 6 - 18 h | 35 - 60 | N/A |
| Thiols (as Thiolates) | K₂CO₃ / NaH | Acetonitrile / DMF | RT to 60 | 2 - 8 h | 50 - 75 | N/A |
Yields are illustrative and highly dependent on the specific substrate and purification method.
Advanced Synthesis: Accessing Di-Substituted Derivatives
While the C5 position is kinetically favored, the C3 chloro-substituent can also be displaced under more forcing conditions (e.g., higher temperatures, stronger nucleophiles, or extended reaction times). For greater control, a stepwise approach is recommended:
-
Synthesize and isolate the 5-substituted-3-chloropyrazine-2-carboxamide intermediate as per Protocol 1 or 2.
-
Subject this intermediate to a second SNAr reaction with a different (or the same) nucleophile using more forcing conditions to achieve substitution at the C3 position.
Alternatively, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to functionalize the chloro-positions, offering a complementary and powerful method for C-N bond formation.[12][13]
Conclusion
This compound serves as an outstanding platform for the regioselective synthesis of novel pyrazinamide derivatives. The predictable nature of the SNAr reaction, directed by the C2-carboxamide group, allows for the controlled introduction of a wide array of functional groups at the C5 position. The protocols and data provided in this guide offer a robust framework for researchers to build diverse chemical libraries, paving the way for the discovery of next-generation antitubercular agents.
References
- 1. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. japsonline.com [japsonline.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Comprehensive Analytical Characterization of 3,5-Dichloropyrazine-2-carboxamide
Abstract: This document provides a detailed guide with robust protocols for the analytical characterization of 3,5-Dichloropyrazine-2-carboxamide, a key building block in pharmaceutical synthesis. Ensuring the identity, purity, and stability of this intermediate is critical for the quality of final active pharmaceutical ingredients (APIs). The methodologies outlined herein leverage a multi-technique approach, including chromatography, spectroscopy, and thermal analysis, to provide a comprehensive profile of the compound. This guide is intended for researchers, analytical scientists, and quality control professionals in the drug development and chemical synthesis sectors.
Introduction and Significance
This compound (CAS No: 312736-50-8; Molecular Formula: C₅H₃Cl₂N₃O; Molecular Weight: 192.00) is a heterocyclic organic compound.[1][2] Its structural features, particularly the reactive chlorine atoms and the carboxamide group on the pyrazine ring, make it a valuable intermediate for the synthesis of more complex molecules, including those with potential therapeutic activity.
The rigorous characterization of this compound is paramount. Undisclosed impurities, incorrect structural assignment, or poor stability can have profound negative impacts on downstream synthetic steps and the quality of the final product. A multi-faceted analytical approach is therefore not just recommended but essential for quality control and regulatory compliance. This guide details the core analytical techniques required for a full and robust characterization.
Integrated Analytical Workflow
A complete characterization relies on the synergy of multiple analytical techniques. Each method provides a unique piece of the puzzle, and together they confirm the compound's identity, purity, and physical properties. The logical flow of this integrated approach is outlined below.
Caption: Integrated workflow for the comprehensive characterization of this compound.
Chromatographic Methods for Purity and Assay
Chromatography is the cornerstone for assessing the purity of chemical compounds by separating the main component from any impurities or related substances.
High-Performance Liquid Chromatography (HPLC-UV)
Principle of Causality: Reversed-phase HPLC is the method of choice for non-volatile or thermally labile compounds like this compound. The compound, being moderately polar, will interact with a non-polar stationary phase (like C18) and elute with a polar mobile phase. The retention time is characteristic of the compound under specific conditions, while the peak area is directly proportional to its concentration, making it ideal for purity assessment and quantification. UV detection is suitable due to the presence of the chromophoric pyrazine ring.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. The final concentration will be ~1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions:
-
The following parameters can be used as a starting point and should be optimized as necessary.
-
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard non-polar phase for good retention and separation of polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for better peak shape and ionization in MS. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B | A gradient ensures elution of a wider range of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | |
| UV Wavelength | 254 nm or PDA Scan (200-400 nm) | 254 nm is a common wavelength for aromatic systems. A PDA detector allows for peak purity analysis. |
-
Data Analysis:
-
The purity is calculated based on the area percent method.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Identify and quantify any impurities relative to the main peak.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of Causality: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds.[3] It is particularly useful for detecting residual solvents from the synthesis process or volatile impurities that may not be observed by HPLC.[4] The compound is vaporized, separated on a capillary column, and then fragmented and detected by a mass spectrometer, providing a unique fingerprint (mass spectrum) for identification.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the sample into a 2 mL GC vial.
-
Dissolve in 1 mL of a suitable high-purity solvent such as Dichloromethane or Ethyl Acetate.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | DB-5MS, 30 m x 0.25 mm, 0.25 µm | A low-polarity 5% phenyl-methylpolysiloxane column is a robust general-purpose column for separating a wide range of analytes.[4] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas. |
| Injector Temp. | 250 °C | Ensures complete vaporization without thermal degradation. |
| Oven Program | 60 °C (hold 2 min), ramp at 20 °C/min to 280 °C (hold 5 min) | The temperature program separates compounds based on their boiling points and volatility.[5] |
| MS Transfer Line | 280 °C | Prevents condensation of analytes before entering the MS source. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching. |
| Mass Range | 40 - 400 amu | Covers the expected mass of the parent compound and potential fragments/impurities. |
-
Data Analysis:
-
Identify the main peak by its retention time and mass spectrum. The molecular ion (M⁺) should be visible at m/z 192 (considering the chlorine isotope pattern).
-
Search the NIST library for any unknown peaks to tentatively identify impurities.
-
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods provide definitive information about the chemical structure of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Causality: NMR is the most powerful tool for unambiguous structural determination. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon skeleton. For this compound, NMR will confirm the substitution pattern on the pyrazine ring and the presence of the carboxamide group.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is a good choice for amides as it allows for the observation of the -NH₂ protons.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
-
-
Expected Spectral Features:
-
¹H NMR:
-
A singlet in the aromatic region (likely > 8.0 ppm) corresponding to the single proton on the pyrazine ring.
-
Two broad singlets corresponding to the two non-equivalent protons of the -CONH₂ group (amide protons often appear between 7.5-8.5 ppm and can exchange with D₂O).
-
-
¹³C NMR:
-
Expect 5 distinct carbon signals: one for the C=O of the amide, and four for the pyrazine ring carbons. The carbons attached to chlorine will be significantly shifted.
-
-
Mass Spectrometry (MS)
Principle of Causality: When coupled with a soft ionization technique like electrospray ionization (ESI) via an LC system or direct infusion, MS confirms the molecular weight of the compound. The characteristic isotopic pattern of the two chlorine atoms (³⁵Cl and ³⁷Cl) provides a high degree of confidence in the elemental composition.
Data Analysis:
-
Expected Ion: In positive ion mode (ESI+), the protonated molecule [M+H]⁺ is expected.
-
Isotopic Pattern: The presence of two chlorine atoms will result in a characteristic cluster of peaks:
-
[M+H]⁺: m/z 193 (for ²³⁵Cl)
-
[M+2+H]⁺: m/z 195 (for ¹³⁵Cl and ¹³⁷Cl)
-
[M+4+H]⁺: m/z 197 (for ²³⁷Cl)
-
The expected intensity ratio for these peaks will be approximately 9:6:1, which is a definitive signature for a dichlorinated compound.
-
Thermal Analysis Methods
Thermal analysis provides crucial information about the material's stability, melting behavior, and presence of solvates or hydrates.[6]
Differential Scanning Calorimetry (DSC)
Principle of Causality: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] This allows for the precise determination of the melting point, which is a key physical property and indicator of purity. A sharp melting endotherm typically signifies a pure crystalline substance.
Experimental Protocol:
| Parameter | Recommended Setting |
| Sample Pan | Aluminum, crimped lid |
| Sample Weight | 2-5 mg |
| Atmosphere | Nitrogen, 50 mL/min |
| Heating Rate | 10 °C/min |
| Temperature Range | 25 °C to 250 °C |
Data Analysis:
-
Identify the onset and peak temperature of the endothermic event corresponding to melting. The literature value for the melting point is 222-224 °C, which should be confirmed.[8]
Thermogravimetric Analysis (TGA)
Principle of Causality: TGA measures the change in mass of a sample as a function of temperature.[9] It is used to assess thermal stability and determine the temperature at which the compound begins to decompose. It can also quantify the loss of volatiles like water or residual solvents.[6]
Experimental Protocol:
| Parameter | Recommended Setting |
| Sample Pan | Platinum or Ceramic |
| Sample Weight | 5-10 mg |
| Atmosphere | Nitrogen, 50 mL/min |
| Heating Rate | 10 °C/min |
| Temperature Range | 25 °C to 400 °C |
Data Analysis:
-
Examine the TGA curve for any mass loss events. A stable compound will show a flat baseline until the onset of decomposition. The temperature at which significant mass loss begins is the decomposition temperature.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound|lookchem [lookchem.com]
- 3. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]
- 7. Thermal Analyzers | Malvern Panalytical [malvernpanalytical.com]
- 8. americanelements.com [americanelements.com]
- 9. DSC & TGA Thermal Analysis.pptx [slideshare.net]
Application Note: Unambiguous Structural Elucidation of 3,5-Dichloropyrazine-2-carboxamide using NMR Spectroscopy
Introduction
3,5-Dichloropyrazine-2-carboxamide is a key heterocyclic building block in the synthesis of various pharmaceutical agents and agrochemicals. Its chemical structure, characterized by a substituted pyrazine ring, necessitates a robust and unambiguous method for structural confirmation and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, providing detailed information about the molecular framework at the atomic level. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the complete structural elucidation of this compound. The methodologies described herein are designed to ensure scientific integrity through self-validating protocols and are grounded in established spectroscopic principles.
Core Principles of NMR for Structural Analysis
The structural elucidation of this compound by NMR relies on several key parameters:
-
Chemical Shift (δ): The position of a signal in the NMR spectrum, which is indicative of the electronic environment of a nucleus.
-
Integration: The area under a signal, which is proportional to the number of nuclei giving rise to the signal.
-
Spin-Spin Coupling (J-coupling): The interaction between neighboring nuclei, which causes signals to split into multiplets and provides information about connectivity.
-
Through-Bond and Through-Space Correlations: 2D NMR experiments reveal correlations between nuclei that are connected through chemical bonds or are in close spatial proximity.
A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is essential for the unequivocal assignment of all proton and carbon signals and, thus, the confirmation of the molecule's structure.
Experimental Protocols
Sample Preparation
The quality of the NMR spectrum is highly dependent on proper sample preparation. The following protocol is recommended for this compound:
-
Analyte Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for pyrazine derivatives.[1][2] The choice of solvent can influence the chemical shifts of labile protons, such as those of the amide group.[3][4]
-
Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent is typically sufficient.[1][2] For ¹³C and 2D NMR experiments, a more concentrated sample (20-50 mg) may be necessary to achieve a good signal-to-noise ratio in a reasonable time.
-
Filtration: To ensure a homogeneous magnetic field, it is crucial to remove any particulate matter. Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1][5][6]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2] Most commercially available deuterated solvents contain TMS.
Diagram: Sample Preparation Workflow
Caption: Workflow for preparing a high-quality NMR sample.
NMR Data Acquisition
The following is a standard set of experiments and key parameters for the structural elucidation of this compound on a 400 MHz (or higher) spectrometer:
| Experiment | Purpose | Key Parameters |
| ¹H NMR | To identify the number and environment of protons. | Pulse program: zg30, Scans: 16, Spectral width: 16 ppm |
| ¹³C NMR | To identify the number and environment of carbon atoms. | Pulse program: zgpg30, Scans: 1024, Spectral width: 240 ppm |
| DEPT-135 | To differentiate between CH, CH₂, and CH₃ groups. | Pulse program: dept135, Scans: 256 |
| COSY | To identify proton-proton (¹H-¹H) couplings. | Pulse program: cosygpqf, Scans: 8 per increment |
| HSQC | To identify one-bond proton-carbon (¹H-¹³C) correlations. | Pulse program: hsqcedetgpsisp2.2, Scans: 4 per increment |
| HMBC | To identify long-range (2-3 bond) proton-carbon (¹H-¹³C) correlations. | Pulse program: hmbcgplpndqf, Scans: 16 per increment |
Spectral Interpretation and Structural Elucidation
The structure of this compound (C₅H₃Cl₂N₃O) suggests a simple yet informative set of NMR spectra.
Predicted ¹H NMR Spectrum
-
Aromatic Proton (H-6): Due to the substitution pattern, there is only one proton on the pyrazine ring. This proton is expected to appear as a singlet in the aromatic region, typically between δ 8.0 and 9.0 ppm. The electron-withdrawing nature of the chlorine atoms and the carboxamide group will shift this proton downfield. For comparison, the protons of 2,5-dichloropyrazine appear as a singlet at approximately 8.54 ppm.[7]
-
Amide Protons (-CONH₂): The two protons of the primary amide group are expected to appear as two broad singlets, or one broad singlet, due to restricted rotation around the C-N bond and exchange with trace amounts of water. Their chemical shift is highly dependent on the solvent, concentration, and temperature. In DMSO-d₆, these signals are typically observed between δ 7.0 and 8.5 ppm. In CDCl₃, they may be broader and appear at a more upfield position.[3]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is expected to show five distinct signals for the five carbon atoms in the molecule:
-
Carbonyl Carbon (C=O): The carboxamide carbonyl carbon is expected to resonate in the downfield region, typically between δ 160 and 170 ppm.
-
Pyrazine Ring Carbons:
-
C-2: This carbon, attached to the carboxamide group, is expected to be in the range of δ 140-150 ppm.
-
C-3 and C-5: These carbons, bonded to chlorine atoms, are expected to be significantly downfield, likely in the range of δ 145-155 ppm.
-
C-6: This carbon, bonded to the sole ring proton, is expected to be the most upfield of the ring carbons, likely in the range of δ 130-140 ppm.
-
The DEPT-135 experiment will show a positive signal for the C-6 methine (CH) group and no signals for the quaternary carbons (C-2, C-3, C-5, and the carbonyl carbon).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | DEPT-135 |
| H-6 | 8.5 - 8.8 (singlet) | - | - |
| -NH₂ | 7.5 - 8.5 (two broad singlets) | - | - |
| C=O | - | 162 - 166 | No Signal |
| C-2 | - | 142 - 146 | No Signal |
| C-3 | - | 148 - 152 | No Signal |
| C-5 | - | 146 - 150 | No Signal |
| C-6 | - | 133 - 137 | Positive (CH) |
2D NMR for Unambiguous Assignments
While the 1D NMR spectra provide strong evidence for the structure, 2D NMR experiments are crucial for definitive assignments.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment will show a correlation between the proton at C-6 and the C-6 carbon itself, confirming their direct bond.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the connectivity of the entire molecule. Expected long-range correlations are:
-
The proton at H-6 should show correlations to C-2, C-5, and the carbonyl carbon.
-
The amide protons should show correlations to the carbonyl carbon and C-2.
-
Diagram: Key HMBC Correlations
Caption: Expected key long-range correlations in the HMBC spectrum.
Conclusion
The combination of 1D (¹H, ¹³C, DEPT-135) and 2D (HSQC, HMBC) NMR spectroscopy provides a powerful and definitive method for the structural elucidation of this compound. The protocols and expected spectral data presented in this application note offer a robust framework for researchers in the pharmaceutical and chemical industries to confidently verify the structure and purity of this important synthetic intermediate. Adherence to these methodologies ensures the generation of high-quality, reproducible data, which is fundamental to the integrity of research and development processes.
References
- 1. Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. This compound | C5H3Cl2N3O | CID 22665521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound|lookchem [lookchem.com]
- 5. Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation† - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 312736-49-5|3,5-Dichloropyrazine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Recrystallization of 3,5-Dichloropyrazine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the theory and practical application of recrystallization techniques for the purification of 3,5-Dichloropyrazine-2-carboxamide, a key building block in pharmaceutical synthesis. Recognizing the critical impact of purity on downstream applications, this document provides a robust framework for developing a tailored recrystallization protocol. We will explore the principles of solvent selection, provide a detailed protocol for solvent screening, and present model recrystallization procedures. Furthermore, a troubleshooting guide is included to address common challenges, ensuring a high-yield recovery of highly purified this compound.
Introduction: The Critical Need for Purity
This compound is a vital intermediate in the synthesis of a variety of pharmacologically active molecules. Its purity is paramount, as even trace impurities can lead to unwanted side reactions, reduced yields, and compromised biological activity in subsequent synthetic steps. While techniques like column chromatography are effective, recrystallization often presents a more scalable, cost-effective, and environmentally benign method for achieving high purity.[1] This guide is designed to equip the bench chemist with the foundational knowledge and practical steps to master the recrystallization of this important compound.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of the target compound is the cornerstone of developing a successful recrystallization protocol.
| Property | Value | Source |
| Molecular Formula | C₅H₃Cl₂N₃O | [2][3][4] |
| Molecular Weight | 192.00 g/mol | [2][4] |
| Appearance | White to yellow solid | |
| Melting Point | 222-224 °C | [4] |
| Purity (Commercial Grades) | 95%, 98% |
The high melting point of this compound suggests strong intermolecular forces within its crystal lattice. This is a key consideration for solvent selection, as a suitable solvent must have sufficient energy to disrupt these forces at an elevated temperature.
The Theory of Recrystallization: A Primer
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[1][5][6] The ideal recrystallization solvent will exhibit high solubility for the target compound at an elevated temperature and low solubility at a lower temperature.[7][8] Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble at elevated temperatures (allowing for removal via hot filtration).
The process of recrystallization can be broken down into seven key stages, as illustrated in the workflow diagram below.
Caption: A flowchart illustrating the sequential steps of a typical recrystallization procedure.
Protocol 1: Systematic Solvent Screening
Due to the limited availability of specific solubility data for this compound, a systematic solvent screening is the most scientifically sound approach to identifying the optimal recrystallization solvent.
Objective: To identify a solvent or solvent system that effectively dissolves this compound when hot and provides a high recovery of pure crystals upon cooling.
Materials:
-
Crude this compound
-
A selection of test solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, acetonitrile, heptane)
-
Small test tubes or vials
-
Hot plate with a water or sand bath
-
Vortex mixer
-
Ice bath
Procedure:
-
Initial Solubility at Room Temperature:
-
Place approximately 20-30 mg of crude this compound into a series of labeled test tubes.
-
To each test tube, add 0.5 mL of a different test solvent.
-
Vortex each mixture for 30 seconds.
-
Observe the solubility. A suitable solvent should show low or no solubility at room temperature.[8]
-
-
Solubility at Elevated Temperature:
-
For the solvents in which the compound was insoluble at room temperature, heat the test tubes in a water or sand bath to near the boiling point of the solvent.
-
Add the same solvent dropwise while heating and vortexing until the solid completely dissolves. Note the approximate volume of solvent required.
-
An ideal solvent will dissolve the compound completely at an elevated temperature.
-
-
Crystallization upon Cooling:
-
Allow the hot, saturated solutions to cool slowly to room temperature. Do not disturb the samples during this time to encourage the formation of well-defined crystals rather than a precipitate.[9]
-
Once at room temperature, place the test tubes in an ice bath to maximize crystal formation.
-
Observe the quantity and quality of the crystals formed. A dense crop of crystals indicates a good solvent.
-
-
Solvent System Evaluation:
-
If a single solvent does not provide the desired solubility profile, consider a two-solvent system.[5] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" (or anti-solvent) in which it is sparingly soluble. The two solvents must be miscible.
-
Data Interpretation:
| Solvent | Solubility at RT (25°C) | Solubility at Elevated Temp. | Crystal Formation on Cooling | Assessment |
| Example: Ethanol | Sparingly soluble | Soluble | Good crystal formation | Promising Candidate |
| Example: Toluene | Insoluble | Sparingly soluble | Poor crystal formation | Not Ideal |
| Example: Acetone | Soluble | Very Soluble | No crystals formed | Unsuitable as a single solvent |
Based on the amide functional group and the presence of halogen atoms, polar aprotic solvents like acetonitrile or polar protic solvents like ethanol are often good starting points for screening.[10]
Protocol 2: Single-Solvent Recrystallization of this compound (Example: Ethanol)
This protocol is a general guideline and should be optimized based on the results of your solvent screening. Ethanol is chosen as a plausible candidate due to its polarity and ability to dissolve many organic compounds when hot.
Objective: To purify crude this compound using a single-solvent recrystallization method.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Erlenmeyer flask
-
Hot plate
-
Condenser (optional, but recommended)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and bring the mixture to a gentle boil on a hot plate.
-
Continue adding small portions of hot ethanol until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good recovery.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the clear, hot solution to cool slowly to room temperature on a heat-resistant surface.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Collection and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or in a desiccator until a constant weight is achieved.
-
Characterize the purified product by melting point determination and compare it to the literature value (222-224 °C). A sharp melting point close to the literature value is indicative of high purity.
-
Troubleshooting Common Recrystallization Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute. The compound is too insoluble in the chosen solvent. | Use a lower-boiling solvent. Re-heat the mixture and add more solvent. Consider a different solvent system. |
| No Crystals Form | Too much solvent was used. The solution is not yet saturated. | Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. |
| Poor Recovery | The compound is too soluble in the cold solvent. Premature crystallization during hot filtration. | Ensure the solution is thoroughly cooled in an ice bath. Use a less polar solvent. Ensure all equipment for hot filtration is pre-heated. |
| Colored Product | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration. |
Visualization of the Recrystallization Logic
The decision-making process for selecting a suitable recrystallization method can be visualized as follows:
References
- 1. Recrystallization [sites.pitt.edu]
- 2. This compound | C5H3Cl2N3O | CID 22665521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 312736-50-8 [sigmaaldrich.com]
- 4. americanelements.com [americanelements.com]
- 5. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 6. Recrystallization [wiredchemist.com]
- 7. mt.com [mt.com]
- 8. Home Page [chem.ualberta.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 3,5-Dichloropyrazine-2-carboxamide in the Synthesis of Potent FGFR Inhibitors
Abstract
The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases represents a critical nexus in cellular signaling, with its aberrant activation being a key oncogenic driver in a multitude of cancers.[1][2] Consequently, the development of small-molecule inhibitors targeting the FGFR kinase domain is a forefront area in precision oncology. This guide provides an in-depth exploration of 3,5-Dichloropyrazine-2-carboxamide, a highly versatile and privileged scaffold for the synthesis of next-generation FGFR inhibitors. We will dissect the strategic rationale for its use, detailing robust synthetic protocols for its functionalization via Suzuki-Miyaura cross-coupling, and provide insights into the structure-activity relationships that govern inhibitor potency and selectivity. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel kinase inhibitors.
Introduction: The Rationale for Targeting FGFR and the Role of the Pyrazine Scaffold
The FGFR signaling pathway, upon binding with fibroblast growth factors (FGFs), triggers receptor dimerization and autophosphorylation, activating downstream cascades like MEK-ERK and PI3K-Akt that are crucial for cell proliferation, migration, and differentiation.[3] Genetic alterations, including gene amplification, mutations, and chromosomal translocations involving FGFRs, are frequently observed in various malignancies, making them a high-value therapeutic target.[1][2]
The design of effective kinase inhibitors hinges on achieving potent and selective binding within the ATP-binding pocket of the target kinase. The pyrazine-2-carboxamide core has emerged as a superior "hinge-binding" motif. Its strategic arrangement of nitrogen atoms and the carboxamide group allows it to form critical hydrogen bonds with the backbone of the hinge region of the kinase, mimicking the interaction of the adenine portion of ATP.[2]
This compound is an ideal starting material for several key reasons:
-
Pre-configured Hinge Binder: The pyrazine-carboxamide moiety is primed to engage with the kinase hinge.
-
Orthogonal Reactive Sites: The two chlorine atoms at the C3 and C5 positions serve as versatile handles for introducing molecular complexity through cross-coupling reactions. Their differential reactivity can be exploited for sequential, site-selective modifications.
-
Structural Rigidity: The aromatic core provides a rigid scaffold, which is entropically favorable for binding and helps in orienting the substituents into specific regions of the ATP-binding site.
Below is a conceptual diagram illustrating the fundamental interaction of the pyrazine-carboxamide core with the FGFR kinase hinge.
Caption: Conceptual binding of the pyrazine-carboxamide core to the FGFR hinge.
Synthetic Strategy: Stepwise Functionalization via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is the cornerstone for elaborating the this compound scaffold.[4] Its robustness, mild reaction conditions, and exceptional tolerance for a wide range of functional groups make it the method of choice.[5] The general workflow involves a sequential, two-step coupling to build the final inhibitor.
Caption: General workflow for the synthesis of FGFR inhibitors.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Palladium catalysts and phosphine ligands are toxic and should be handled with care.
Protocol 1: Synthesis of this compound (Starting Material)
This protocol outlines a method for preparing the starting material from 2,6-dichloropyrazine.[6]
| Reagents & Materials |
| 2,6-Dichloropyrazine |
| Formamide |
| Sodium persulfate |
| Isopropanol / Chloroform (1:3 v/v) |
| Brine, Water |
| Anhydrous magnesium sulfate |
| Standard glassware for heating and extraction |
Procedure:
-
To a solution of 2,6-dichloropyrazine (1.0 eq) in formamide (20 eq), slowly add sodium persulfate (0.97 eq).
-
Heat the reaction mixture to 90 °C and stir for 2 hours.
-
Allow the reaction to cool to room temperature and continue stirring for 12 hours.
-
Work-up: Dilute the reaction mixture with water and extract three times with an isopropanol/chloroform (1:3) mixture.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by column chromatography (e.g., 70% n-hexane/ethyl acetate) to yield this compound.[6]
Protocol 2: Site-Selective Monosubstitution via Suzuki-Miyaura Coupling
This protocol describes the first key C-C bond formation, typically with an aryl boronic acid designed to probe a specific pocket of the FGFR active site. The choice of catalyst and ligand is crucial for high efficiency.[5][7]
| Reagents & Materials |
| This compound |
| Aryl or Heteroaryl Boronic Acid (e.g., 3,5-dimethoxyphenylboronic acid) (1.2 eq) |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) |
| Base (e.g., K₂CO₃, 3.0 eq) |
| Solvent System (e.g., 1,4-Dioxane and Water, 4:1 ratio) |
| Nitrogen or Argon gas supply |
| Microwave reactor or standard reflux setup |
Procedure:
-
Reaction Setup: To a microwave vial or round-bottom flask, add this compound (1.0 eq), the aryl boronic acid (1.2 eq), and the base (3.0 eq).
-
Inert Atmosphere: Seal the vessel and purge with nitrogen or argon for 15-20 minutes to degas the system.
-
Solvent & Catalyst Addition: Add the 1,4-dioxane/water solvent mixture via syringe. Then, add the palladium catalyst.
-
Reaction:
-
Microwave: Irradiate the mixture at 100-120 °C for 15-30 minutes.[7]
-
Conventional Heating: Heat the mixture to 80-100 °C with vigorous stirring for 12-24 hours.
-
-
Monitoring: Track the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After cooling, dilute the mixture with ethyl acetate. Wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to isolate the mono-arylated pyrazine intermediate.
Protocol 3: Second Suzuki Coupling for Final Product
This protocol completes the synthesis by functionalizing the remaining chlorine atom.
Procedure:
-
Follow the general procedure outlined in Protocol 2 , using the mono-arylated pyrazine intermediate as the starting material.
-
Use the second desired aryl or heteroaryl boronic acid (1.2 - 1.5 eq).
-
The reaction conditions (catalyst, base, solvent, temperature) may need to be re-optimized depending on the steric and electronic properties of the intermediate.
-
Perform work-up and purification as described previously to yield the final 3,5-disubstituted pyrazine-2-carboxamide inhibitor.
Structure-Activity Relationship (SAR) and Performance Data
The synthetic versatility of the dichloropyrazine scaffold allows for extensive SAR exploration. By systematically varying the substituents at the C3 and C5 positions, chemists can optimize potency, selectivity, and pharmacokinetic properties. For example, incorporating a 3,5-dimethoxyphenyl group is a common strategy in first-generation FGFR inhibitors as it effectively interacts with the gatekeeper region of the ATP binding pocket.[8]
The table below summarizes representative data from literature, showcasing how modifications on a pyrazine-based core can influence inhibitory activity against FGFR kinases.
| Compound ID | C3-Substituent | C5-Substituent | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | Reference |
| Scaffold A | 3,5-dimethoxyphenyl | H | - | 380 | 480 | [1] |
| Scaffold A | 3,5-dimethoxyphenyl | (morpholin-4-yl)methylene | - | 600 | 480 | [1] |
| Scaffold B | Unsubstituted Pyrazole | H | 0.6 | - | - | [3] |
| Scaffold C | 3,5-dimethoxyphenyl | N-(isopropyl)-N-(3-(1-methyl-1H-pyrazol-4-yl)quinoxalin-6-yl)ethane-1,2-diamine | Erdafitinib | Pan-FGFR | Inhibitor | [9][10] |
Note: Data is compiled from different pyrazine-derived scaffolds to illustrate SAR principles. IC₅₀ values are highly dependent on the specific assay conditions and the complete molecular structure.
The data indicates that even small changes, such as substituting a methyl group on a pyrazole ring, can significantly impact activity, and strategic additions can confer pan-FGFR inhibitory profiles.[3] Compound 18i from a study on 3-amino-pyrazine-2-carboxamide derivatives was identified as a potent pan-FGFR inhibitor that effectively blocked downstream signaling pathways.[1][11][12]
Downstream Validation: From Molecule to Biological Effect
Following successful synthesis and purification, the new compounds must be validated biologically. This typically involves a tiered approach.
References
- 1. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Erdafitinib | C25H30N6O2 | CID 67462786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Phase II Study of Erdafitinib in Patients With Tumors With FGFR Amplifications: Results From the NCI-MATCH ECOG-ACRIN Trial (EAY131) Subprotocol K1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
Troubleshooting & Optimization
Technical Support Center: 3,5-Dichloropyrazine-2-carboxamide Synthesis
Welcome to the technical support center for the synthesis of 3,5-Dichloropyrazine-2-carboxamide. This guide is designed for researchers, chemists, and process development professionals who utilize this critical intermediate in their synthetic workflows, particularly for the development of antiviral agents like Favipiravir. This document provides in-depth, experience-driven answers to common challenges encountered during synthesis, focusing on the identification, prevention, and remediation of common byproducts.
Core Synthesis Pathway Overview
The most common industrial synthesis of this compound involves the selective amidation of a suitable precursor, such as 3,5-dichloropyrazine-2-carbonitrile or the direct amidation of 3,5-dichloropyrazine-2-carboxylic acid after activation. A representative pathway starts from the carboxylic acid, which is activated (e.g., with thionyl chloride) and then reacted with ammonia.
FAQ 1: Byproduct Identification & Analysis
Q: What are the most common byproducts I should expect in my crude product?
A: Based on the typical synthesis pathways, you should primarily monitor for three classes of impurities: hydrolysis-related species, unreacted starting materials, and over-reaction products. The presence and ratio of these byproducts are highly dependent on your specific reaction conditions, particularly moisture control and temperature.
| Byproduct Name | Structure (Example) | M.W. | Common Cause |
| 5-Chloro-3-hydroxypyrazine-2-carboxamide | C₅H₄ClN₃O₂ | 173.56 | Hydrolysis of the C3-chloro group by residual water.[1] |
| 3,5-Dihydroxypyrazine-2-carboxamide | C₅H₅N₃O₃ | 155.11 | Complete hydrolysis of both chloro groups. |
| 3,5-Dichloropyrazine-2-carboxylic Acid | C₅H₂Cl₂N₂O₂ | 204.99 | Incomplete amidation of the activated intermediate. |
| Dimeric/Oligomeric Species | Varies | >380 | High temperatures or excessive base concentration promoting intermolecular reactions. |
Q: What is a reliable analytical method for identifying and quantifying these byproducts?
A: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard and most effective method for impurity profiling of this compound. A reverse-phase C18 column with a gradient elution system provides excellent separation of the polar byproducts from the more nonpolar desired product.
A validated HPLC method for the related compound Favipiravir provides a strong starting point for method development.[2][3]
Recommended Starting HPLC Protocol
| Parameter | Specification | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column offering good retention and resolution. |
| Mobile Phase A | 20 mM Potassium Phosphate (KH₂PO₄), pH adjusted to ~3.0 | Buffered aqueous phase to ensure consistent peak shape and retention times. |
| Mobile Phase B | Acetonitrile | Organic modifier for eluting the nonpolar components. |
| Gradient | Start at 5% B, ramp to 90% B over 30 min, hold 5 min, return to 5% B | A broad gradient is necessary to elute both polar (hydrolysis products) and nonpolar (product, dimers) species. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm and 320 nm | Pyrazine systems are strongly UV-active; monitoring multiple wavelengths can help distinguish between different chromophores. |
| Injection Vol. | 10 µL | |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
This protocol is a starting point and should be optimized and validated for your specific sample matrix and instrument.
FAQ 2: Mechanisms of Byproduct Formation & Prevention
Q: My analysis shows a significant peak corresponding to 5-Chloro-3-hydroxypyrazine-2-carboxamide. What is the chemical cause and how can I prevent it?
A: The formation of this byproduct is a classic case of nucleophilic aromatic substitution (SNAr), where water acts as a nucleophile, displacing a chloride ion on the electron-deficient pyrazine ring. The reaction is often catalyzed by acid or base and is highly sensitive to the amount of water present in your reaction.
Causality & Prevention:
-
Moisture is the Culprit: The primary cause is adventitious water in your solvents (e.g., THF, Dichloromethane), reagents (especially aqueous ammonia if used), or from atmospheric humidity.
-
Temperature Accelerates Hydrolysis: While higher temperatures can speed up the desired amidation, they disproportionately accelerate the rate of hydrolysis.[4]
-
Prevention Strategy:
-
Use Anhydrous Solvents: Ensure all solvents are rigorously dried before use. Using freshly opened bottles of anhydrous solvents or drying over molecular sieves is recommended.
-
Control the Amine Source: If using ammonia gas, ensure the gas line is dry. If using an ammonia solution (e.g., NH₄OH), be aware that you are intentionally introducing water; in this case, lower temperatures and shorter reaction times are critical.
-
Inert Atmosphere: Run the reaction under a dry, inert atmosphere (Nitrogen or Argon) to prevent moisture from the air from entering the reaction vessel.
-
Q: I am observing high molecular weight species in my mass spec analysis and a broad, late-eluting peak in my HPLC. What could this be?
A: This strongly suggests the formation of dimeric or oligomeric byproducts. These typically form via intermolecular SNAr reactions, where the amide nitrogen of one molecule attacks an activated chloro-position on another molecule.
Mechanism & Prevention:
-
Mechanism: This side reaction is favored under conditions where the amide product is deprotonated (forming a more potent nucleophile) and can compete with the intended nucleophile (ammonia). High concentrations of a strong, non-nucleophilic base or high temperatures can promote this pathway.
-
Prevention:
-
Control Stoichiometry: Avoid using a large excess of base.
-
Temperature Management: Keep the reaction temperature as low as practical to achieve a reasonable reaction rate. Do not allow the reaction to exotherm uncontrollably.
-
Addition Order: Consider adding the activated pyrazine slowly to the ammonia solution. This maintains a high concentration of the desired nucleophile (ammonia) relative to the product, favoring the desired reaction.
-
FAQ 3: Troubleshooting & Purification
Q: My crude product is a dark, oily solid, and the yield is low. What's the best approach to troubleshoot this?
A: A dark, impure product with low yield points to either significant byproduct formation or product degradation. A systematic troubleshooting approach is required.
Q: What is a reliable method for purifying the final product away from these byproducts?
A: The choice of purification depends on the primary impurity.
-
For Hydrolysis Byproducts: The hydroxyl group makes these byproducts significantly more polar than the desired dichlorinated product.
-
Recrystallization: This is often the most effective and scalable method. A mixed solvent system, such as Toluene/Heptane or Ethyl Acetate/Hexane, can provide good separation. The more polar hydrolysis byproducts will tend to remain in the mother liquor.
-
Silica Gel Chromatography: If recrystallization is insufficient, column chromatography is very effective. The product will elute before the more polar impurities. A typical eluent system is a gradient of Ethyl Acetate in Hexane.[5][6]
-
-
For Unreacted Carboxylic Acid:
-
Aqueous Wash: During workup, washing the organic layer with a mild aqueous base (e.g., a 5% sodium bicarbonate solution) will extract the acidic starting material into the aqueous phase.
-
-
For Dimeric/Oligomeric Byproducts:
-
Chromatography/Recrystallization: These byproducts are typically much less soluble and have different polarity than the monomeric product. Both recrystallization and column chromatography are effective at removing them.
-
References
Technical Support Center: Optimizing the Synthesis of 3,5-Dichloropyrazine-2-carboxamide
Welcome to the technical support center for the synthesis of 3,5-Dichloropyrazine-2-carboxamide (CAS: 312736-50-8), a critical building block for drug development and materials science.[1][2] This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure high purity of the final product. We will delve into the causality behind experimental choices, providing actionable troubleshooting steps and validated protocols.
Section 1: Overview of Synthetic Pathways
The synthesis of this compound can be approached through several primary routes, each with distinct advantages and challenges. The choice of pathway often depends on the available starting materials, scale, and desired purity profile.
-
Route A: Amidation of 3,5-Dichloropyrazine-2-carboxylic acid. This is a robust and common two-step method. The carboxylic acid is first activated, typically by conversion to an acyl chloride using an agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting reactive intermediate is then treated with an ammonia source to form the desired amide.[3]
-
Route B: Direct Radical Carboxamidation. This pathway involves a direct reaction between a pyrazine precursor, such as 2,6-dichloropyrazine, and a source of the carboxamide group, like formamide, often initiated by a radical initiator such as sodium persulfate.[3][4] While direct, this route can present challenges in controlling selectivity and may result in lower yields.[3][4]
-
Route C: Partial Hydrolysis of 3,5-Dichloropyrazine-2-carbonitrile. If the corresponding nitrile is available, its controlled partial hydrolysis can yield the primary amide. This method requires careful control of reaction conditions (pH, temperature) to prevent over-hydrolysis to the carboxylic acid.[5][6]
Caption: Primary synthetic routes to this compound.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during synthesis in a question-and-answer format.
Question 1: My overall yield is consistently low (<50%) when using the carboxylic acid route (Route A). What are the most likely causes and how can I fix this?
Answer: Low yield in this two-step process can originate from either the acyl chloride formation or the amidation step.
-
Inefficient Acyl Chloride Formation:
-
Causality: Thionyl chloride (SOCl₂) is effective, but side reactions can occur if the temperature is too high or if the SOCl₂ is not fresh. Incomplete reaction leaves unreacted starting material, which is difficult to separate.
-
Solution:
-
Reagent Quality: Use freshly distilled or a new bottle of thionyl chloride.
-
Temperature Control: Perform the reaction at a moderate temperature (e.g., 50-60 °C) or consider using oxalyl chloride with a catalytic amount of DMF at room temperature, which is a milder and often cleaner alternative.
-
Complete Removal of Activator: Ensure all excess SOCl₂ is removed under vacuum before proceeding to the amidation step. Residual acid will quench the ammonia source.
-
-
-
Incomplete Amidation:
-
Causality: The acyl chloride is highly reactive and susceptible to hydrolysis. The addition of the ammonia source (e.g., aqueous ammonia, ammonia in an organic solvent) must be carefully controlled to prevent competing reactions and ensure the amide formation is favored.
-
Solution:
-
Anhydrous Conditions: Conduct the amidation in an anhydrous aprotic solvent (e.g., Dichloromethane, THF).[3] Use ammonia gas bubbled through the solution or a solution of ammonia in an organic solvent like methanol or dioxane.
-
Temperature Management: The amidation reaction is exothermic. Add the ammonia source slowly at a low temperature (0-5 °C) to minimize side reactions.
-
Stoichiometry: Use a slight excess of the ammonia source to drive the reaction to completion.
-
-
Question 2: I'm observing a significant byproduct that complicates purification. My mass spectrometry data suggests the loss of a chlorine atom. What is happening?
Answer: The pyrazine ring is electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (SNAr). The presence of nucleophiles, especially under basic conditions or at elevated temperatures, can lead to the displacement of one of the chloro substituents.
-
Causality: The most common nucleophile is water (leading to a hydroxypyrazine byproduct) or ammonia (leading to a diaminopyrazine byproduct if a large excess is used). This is particularly problematic during workup if a strong base like sodium hydroxide is used for neutralization.[7]
-
Preventative Measures:
-
Strict Anhydrous Technique: Ensure all glassware is oven-dried and solvents are anhydrous, especially for the amidation step.
-
Controlled Workup: During the aqueous workup, neutralize any excess acid carefully with a mild base like sodium bicarbonate (NaHCO₃) and avoid prolonged exposure to basic conditions.
-
Temperature Control: Keep reaction and workup temperatures as low as practically possible to slow the rate of SNAr.
-
Question 3: My reaction stalls and never reaches full conversion, even after extended reaction times. How can I drive it to completion?
Answer: Stalled reactions are typically due to reagent deactivation, poor solubility, or insufficient reactivity.
-
Causality & Solutions:
-
Reagent Purity: Ensure the purity of your starting materials. Impurities can inhibit catalysts or react preferentially.
-
Solubility: If the starting material or intermediates have poor solubility in the chosen solvent, the reaction will be slow. Try screening alternative solvents or using a co-solvent system to improve solubility. For instance, in related pyrazine syntheses, solvents like MeCN or DMF have been used.[8][9]
-
Reaction Monitoring: Actively monitor the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8] This will confirm if the reaction has truly stalled or is just proceeding slowly. If it has stalled, a second charge of a key reagent (e.g., the activating agent or the nucleophile) may be necessary.[8]
-
Caption: A decision workflow for troubleshooting common synthesis issues.
Section 3: Frequently Asked Questions (FAQs)
-
Q: Which synthetic route is best for a multi-gram scale-up?
-
A: Route A (from 3,5-Dichloropyrazine-2-carboxylic acid) is generally the most reliable and scalable method.[3] It involves well-understood, high-yielding transformations (acyl chloride formation and amidation) that are more predictable than radical reactions. The starting carboxylic acid is also commercially available.[10]
-
-
Q: How critical are anhydrous conditions?
-
A: They are critical, particularly during the acyl chloride formation and amidation steps of Route A. The acyl chloride intermediate is highly moisture-sensitive and will readily hydrolyze back to the carboxylic acid, reducing your yield. Water can also promote the SNAr side reaction as discussed above.
-
-
Q: What analytical techniques are recommended for in-process control and final purity assessment?
-
A: A combination of techniques is ideal. Use TLC for rapid, qualitative monitoring of reaction progress. For quantitative analysis of conversion and purity, HPLC with UV detection is the preferred method.[8] The final product structure and purity should be confirmed by ¹H NMR, ¹³C NMR , and Mass Spectrometry .
-
-
Q: What are the key safety precautions when using thionyl chloride?
-
A: Thionyl chloride is toxic, corrosive, and reacts violently with water to release HCl and SO₂ gases. Always handle it in a well-ventilated fume hood, wear appropriate PPE (gloves, safety glasses, lab coat), and have a quenching agent (like sodium bicarbonate solution) ready for spills.
-
Section 4: Optimized Experimental Protocol (Route A)
This protocol is an optimized version based on established literature procedures for the synthesis of amides from carboxylic acids.
Step 1: Synthesis of 3,5-Dichloropyrazine-2-carbonyl chloride
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3,5-Dichloropyrazine-2-carboxylic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂, 3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).
-
Heat the reaction mixture to 60 °C and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is a yellow oil or solid and is used immediately in the next step.
Step 2: Synthesis of this compound
-
Dissolve the crude 3,5-Dichloropyrazine-2-carbonyl chloride from Step 1 in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly bubble anhydrous ammonia gas through the solution or add a solution of 7N ammonia in methanol (1.5 - 2.0 eq) dropwise, maintaining the temperature below 10 °C.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC or HPLC until the acyl chloride is fully consumed.
-
Workup: Quench the reaction by slowly adding water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[3][4]
-
Purification: The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).[3][8]
| Parameter | Recommended Condition | Rationale |
| Activation Reagent | Thionyl Chloride (SOCl₂) | Effective and volatile, allowing easy removal. |
| Activation Temp. | 60 °C | Provides sufficient energy for activation without significant degradation. |
| Amidation Solvent | Anhydrous Dichloromethane (DCM) | Aprotic solvent prevents hydrolysis of the acyl chloride intermediate. |
| Ammonia Source | Anhydrous NH₃ (gas or solution) | Prevents water-induced side reactions (hydrolysis, SNAr). |
| Amidation Temp. | 0 °C to Room Temp. | Controls the exothermic reaction and minimizes byproduct formation. |
| Purification | Column Chromatography / Recrystallization | Ensures high purity of the final product.[3][4] |
References
- 1. This compound | C5H3Cl2N3O | CID 22665521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | 312736-50-8 [chemicalbook.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation [mdpi.com]
- 7. jocpr.com [jocpr.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. WO2021237945A1 - Method for preparing 3,6-dichloropyrazine-2-carbonitrile - Google Patents [patents.google.com]
- 10. 312736-49-5|3,5-Dichloropyrazine-2-carboxylic acid|BLD Pharm [bldpharm.com]
Technical Support Center: Troubleshooting Low Yield in 3,5-Dichloropyrazine-2-carboxamide Synthesis
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 3,5-Dichloropyrazine-2-carboxamide. As a critical building block in pharmaceutical development, optimizing its synthesis for high yield and purity is paramount. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions based on established chemical principles and field-proven insights.
Troubleshooting Guide
This section addresses complex, multi-faceted issues that can lead to diminished yields. The questions are structured to diagnose problems systematically, from starting materials to final purification.
Q1: My overall yield is consistently low when synthesizing this compound from its corresponding carboxylic acid. What are the most critical factors to investigate?
Low yield in this two-step, one-pot synthesis is a common issue that can typically be traced to one of three stages: the formation of the acyl chloride intermediate, the subsequent amidation, or the work-up and purification.
The most prevalent pathway involves the conversion of 3,5-Dichloropyrazine-2-carboxylic acid to a reactive acyl chloride using an activating agent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the introduction of an ammonia source.[1] The high reactivity of the acyl chloride intermediate makes it susceptible to degradation, which is the primary cause of yield loss.
Below is a systematic approach to diagnosing the problem:
1. Integrity of the Acyl Chloride Formation Step:
-
Causality: The conversion of the carboxylic acid to 3,5-dichloropyrazine-2-carbonyl chloride is the activation step. If this reaction is incomplete or the activating agent is compromised, the subsequent amidation will fail. Thionyl chloride, for instance, readily hydrolyzes upon contact with atmospheric moisture, losing its efficacy.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use a fresh, unopened bottle of thionyl chloride or oxalyl chloride. Ensure the starting carboxylic acid is thoroughly dried, as any residual water will consume the activating agent.
-
Catalyst Use: When using oxalyl chloride, a catalytic amount of N,N-Dimethylformamide (DMF) is often required to form the Vilsmeier reagent in situ, which is the active chlorinating agent.[2] With thionyl chloride, DMF can also be used as a catalyst.
-
Temperature Control: While acyl chloride formation often requires heating to proceed to completion, excessive temperatures can lead to side reactions or decomposition. Monitor the reaction closely.[2]
-
2. Control of the Amidation Environment:
-
Causality: The acyl chloride is extremely electrophilic and will react rapidly with any available nucleophile. The most detrimental competing nucleophile is water, which causes immediate hydrolysis back to the unreactive carboxylic acid. Furthermore, the amidation reaction produces one equivalent of hydrochloric acid (HCl), which will protonate the remaining ammonia (or amine), rendering it non-nucleophilic and halting the reaction.[3]
-
Troubleshooting Steps:
-
Strict Anhydrous Conditions: All glassware must be oven or flame-dried immediately before use. The reaction should be conducted under a dry, inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle.[3]
-
Acid Scavenging: It is essential to include a base to neutralize the HCl byproduct. Options include using an excess of the amine/ammonia (at least 2 equivalents) or adding a non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA).[3]
-
Order of Addition: Add the acyl chloride solution slowly to a cooled solution of the ammonia/amine and base. This maintains a low concentration of the highly reactive acyl chloride, minimizing self-reaction or polymerization.[3]
-
3. Work-up and Purification Strategy:
-
Causality: The desired product, starting material, and byproducts may have similar polarities, leading to losses during extraction and chromatography. The product's stability under the work-up conditions is also a factor.
-
Troubleshooting Steps:
-
Aqueous Quench: Quench the reaction by carefully adding it to cold water or a saturated ammonium chloride solution to hydrolyze any remaining acyl chloride.
-
Extraction: Extract the product into an appropriate organic solvent like ethyl acetate or dichloromethane. Multiple extractions are recommended to maximize recovery.
-
Purification: If column chromatography is necessary, careful selection of the eluent system is critical. A gradient elution from non-polar (e.g., hexane) to more polar (e.g., ethyl acetate) can effectively separate the product from less polar impurities. Recrystallization is an alternative if a suitable solvent system can be identified.[1][4]
-
Q2: I'm observing a significant amount of the starting carboxylic acid in my crude product by TLC/LC-MS. What is the primary cause?
This is a classic symptom of the hydrolysis of the 3,5-dichloropyrazine-2-carbonyl chloride intermediate. The workflow below illustrates how this competing reaction pathway depletes the reactive intermediate necessary for amidation.
This issue almost always points to insufficient moisture control.
-
Diagnosis:
-
Moisture in Reagents/Solvents: The most common source is wet solvent or starting materials.
-
Atmospheric Moisture: Performing the reaction open to the air, especially on a humid day, allows atmospheric water to enter the reaction vessel.
-
Incomplete Acyl Chloride Formation: If the initial conversion from the carboxylic acid is incomplete, the unreacted starting material will naturally be present at the end.
-
-
Corrective Action:
-
Implement Strict Anhydrous Techniques: Use oven-dried glassware, anhydrous solvents, and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the entire process.
-
Confirm Acyl Chloride Formation: Before proceeding with amidation, you can take a small aliquot of the reaction mixture (after the activation step), carefully quench it with anhydrous methanol to form the methyl ester, and analyze it by LC-MS or GC-MS. The presence of the methyl ester confirms the successful formation of the acyl chloride.
-
Frequently Asked Questions (FAQs)
-
Q: What are the optimal conditions for the acyl chloride formation step?
-
A: When using thionyl chloride (SOCl₂), using it as both reagent and solvent or with a high-boiling inert solvent like toluene is common. Refluxing for 1-3 hours is typical. When using oxalyl chloride, dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents at room temperature, with a catalytic drop of DMF.[2][3]
-
-
Q: How can I monitor the progress of the reaction?
-
A: Thin-Layer Chromatography (TLC) is the most common method. The product amide is typically more polar than the starting carboxylic acid. An appropriate eluent might be 30-50% ethyl acetate in hexane. Staining with potassium permanganate can help visualize the spots. LC-MS provides more definitive tracking of all components.
-
-
Q: Which base should I use for the amidation step, and in what quantity?
-
A: If using aqueous ammonia, it is already basic. If using ammonia gas or a primary/secondary amine, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended. Use at least 1.1 equivalents to neutralize the generated HCl. Alternatively, use at least 2 equivalents of the reactant amine itself, where one equivalent acts as the nucleophile and the second acts as the base.[3]
-
-
Q: What are the key safety precautions?
-
A: Thionyl chloride and oxalyl chloride are corrosive and react violently with water, releasing toxic gases (SO₂/HCl and CO/CO₂/HCl, respectively). Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The quenching step is exothermic and should be done slowly and with cooling.
-
Data Summary Table
The following table summarizes the impact of key reaction parameters on the yield of this compound.
| Parameter | Sub-Optimal Condition | Consequence | Recommended Condition | Rationale |
| Moisture Control | Reaction open to air; wet solvents/glassware | Hydrolysis of acyl chloride intermediate, leading to low or no product formation. | Oven/flame-dried glassware under an inert atmosphere (N₂/Ar); anhydrous solvents. | Prevents the primary side reaction and ensures the reactive intermediate is available for amidation.[3] |
| Base | No base or <1 equivalent | Protonation of ammonia/amine by HCl byproduct, halting the reaction. | >2 eq. of amine nucleophile or >1.1 eq. of a non-nucleophilic base (e.g., TEA). | Neutralizes the generated acid, ensuring the nucleophile remains active throughout the reaction.[2] |
| Temperature | Too low for acyl chloride formation; too high for amidation | Incomplete activation; potential decomposition or side reactions. | Reflux for activation (SOCl₂); 0 °C to RT for amidation. | Balances reaction rate with the stability of reagents and intermediates.[3] |
| Order of Addition | Amine added to acyl chloride | High local concentration of acyl chloride can lead to polymerization/dimerization. | Slow addition of acyl chloride to a solution of the amine and base. | Maintains a low concentration of the reactive intermediate, favoring the desired bimolecular reaction.[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure for the two-step synthesis from 3,5-Dichloropyrazine-2-carboxylic acid.[1]
// Nodes Start [label="1. Setup & Reagents", shape=Mdiamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Activation [label="2. Acyl Chloride Formation"]; Amidation [label="3. Amidation Reaction"]; Workup [label="4. Work-up & Extraction"]; Purification [label="5. Purification", shape=Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Activation [label="Add acid to oven-dried flask\nunder N₂. Add SOCl₂."]; Activation -> Amidation [label="Heat to reflux (e.g., 70°C, 2h).\nCool to RT.\nRemove excess SOCl₂ in vacuo."]; Amidation -> Workup [label="Dissolve crude acyl chloride in\nanhydrous DCM. Add slowly to\ncooled (0°C) NH₃/DCM solution."]; Workup -> Purification [label="Quench with H₂O.\nSeparate layers.\nExtract aqueous with DCM."]; } ` Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Preparation (Acyl Chloride Formation):
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add 3,5-Dichloropyrazine-2-carboxylic acid (1.0 eq).
-
Carefully add thionyl chloride (SOCl₂) (5-10 eq). A catalytic amount of DMF (1-2 drops) can be added.
-
Heat the mixture to reflux (approx. 75-80 °C) for 2-3 hours. The solution should become clear.
-
Cool the reaction to room temperature and carefully remove the excess thionyl chloride under reduced pressure. This will leave the crude 3,5-dichloropyrazine-2-carbonyl chloride as an oil or solid.
-
-
Amidation:
-
Dissolve the crude acyl chloride from the previous step in anhydrous dichloromethane (DCM).
-
In a separate oven-dried flask, prepare a solution of ammonia in DCM by bubbling ammonia gas through the cooled (0 °C) solvent, or use a commercially available solution of ammonia in an organic solvent (e.g., 2M NH₃ in isopropanol). Ensure at least 3 equivalents of ammonia are present.
-
Cool the ammonia solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride solution dropwise to the stirred ammonia solution over 15-20 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Monitor the reaction to completion by TLC.
-
Carefully quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer two more times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[1][4]
-
The resulting crude solid can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to afford the pure this compound.
-
References
Technical Support Center: Optimizing Synthesis of 3,5-Dichloropyrazine-2-carboxamide
Welcome to the technical support center for the synthesis of 3,5-Dichloropyrazine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.
Introduction
This compound is a critical building block in the development of various pharmaceutical agents. Its synthesis, while achievable through several routes, can present challenges such as low yields, difficult purifications, and the formation of unwanted side products. This guide provides in-depth, field-proven insights to address these issues head-on, ensuring a more efficient and successful synthetic workflow.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Route 1: From 2,6-Dichloropyrazine
This route involves the direct amidation of 2,6-dichloropyrazine using formamide and an oxidizing agent like sodium persulfate.
Question 1: My reaction yield is consistently low (<40%). What are the likely causes and how can I improve it?
Answer: Low yields in this reaction can stem from several factors:
-
Incomplete Reaction: The reaction time and temperature are critical. A common protocol suggests heating at 90°C for 2 hours, followed by stirring at room temperature.[1][2] If the reaction is not complete, consider extending the heating time or slightly increasing the temperature, monitoring the reaction progress by TLC or LC-MS.
-
Suboptimal Reagent Stoichiometry: An excess of formamide is typically used.[1][2] Ensure the molar ratio of sodium persulfate to 2,6-dichloropyrazine is appropriate.
-
Side Reactions: Over-oxidation or decomposition of the starting material and product can occur. Ensure the dropwise addition of sodium persulfate is slow to control the reaction exotherm.
-
Workup Losses: The extraction process can lead to significant product loss. The use of an isopropanol/chloroform mixture for extraction is reported, but optimizing the solvent system and the number of extractions may improve recovery.[1][2]
Question 2: I am observing significant impurity peaks in my crude product analysis. What are these impurities and how can I minimize them?
Answer: Common impurities can include unreacted 2,6-dichloropyrazine, mono-chlorinated pyrazine species, and potentially over-amidated or oxidized byproducts.
-
Minimizing Unreacted Starting Material: As mentioned above, ensure the reaction goes to completion by optimizing reaction time and temperature.
-
Controlling Side Reactions: The reaction mechanism involves radical intermediates, which can lead to a variety of side products. Maintaining a consistent temperature and controlled addition of the oxidant is crucial.
-
Purification Strategy: Column chromatography is often necessary for purification.[1][2] A gradient elution with a hexane/ethyl acetate system can be effective in separating the desired product from less polar impurities.
Route 2: From 3,5-Dichloropyrazine-2-carboxylic acid
This two-step route involves the activation of the carboxylic acid (e.g., with thionyl chloride) to form an acyl chloride, followed by amidation with ammonia.
Question 3: The amidation step is giving me a complex mixture of products. What is going wrong?
Answer: A complex product mixture in the amidation step often points to issues with the acyl chloride intermediate or the amidation conditions.
-
Acyl Chloride Instability: Acyl chlorides of heteroaromatic compounds can be unstable. It is best to use the freshly prepared acyl chloride immediately in the next step without prolonged storage.
-
Reaction with Thionyl Chloride Byproducts: The reaction of the carboxylic acid with thionyl chloride produces SO₂ and HCl as byproducts. These must be removed before adding the ammonia source to prevent unwanted side reactions. This can be achieved by evaporation under reduced pressure.
-
Control of Amidation Conditions: The addition of ammonia should be done at a low temperature (e.g., 0°C) to control the exothermicity of the reaction and minimize side reactions. Using a solution of ammonia in an appropriate solvent (e.g., dichloromethane) allows for better control.[1]
Question 4: Are there safer or more efficient alternatives to thionyl chloride for the carboxylic acid activation?
Answer: Yes, several modern coupling reagents can be used for the direct amidation of carboxylic acids, avoiding the use of hazardous thionyl chloride. These reactions are often one-pot procedures.
-
Peptide Coupling Reagents: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and T3P (Propylphosphonic anhydride) are highly efficient for amide bond formation.[3] They typically require a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).
-
Silicon-Based Reagents: Reagents like methyltrimethoxysilane (MTM) have been shown to be effective for direct amidation and offer a safer alternative to other methods.[4]
Route 3: From 3,5-Dichloropyrazine-2-carbonitrile
This route involves the partial hydrolysis of the nitrile group to the corresponding carboxamide.
Question 5: My hydrolysis reaction is either incomplete or proceeds all the way to the carboxylic acid. How can I selectively obtain the carboxamide?
Answer: Controlled partial hydrolysis of a nitrile to a primary amide can be challenging. The key is to carefully control the reaction conditions.
-
pH Control: The hydrolysis of nitriles is sensitive to pH. Performing the reaction under controlled pH conditions is crucial. One reported method for a similar compound, 3-chloropyrazine-2-carbonitrile, involves using a mixture of hydrogen peroxide and water alkalinized to a specific pH (e.g., pH 9 with NaOH) at a controlled temperature (e.g., 50°C).[5] This method can often provide higher yields compared to direct amidation of the pyrazine ring.[5][6]
-
Temperature and Reaction Time: Lower temperatures and shorter reaction times will favor the formation of the amide over the carboxylic acid. Careful monitoring of the reaction progress by TLC or LC-MS is essential to stop the reaction at the optimal point.
-
Reagent Choice: The use of hydrogen peroxide in a basic medium is a common method for this transformation. The concentration of hydrogen peroxide and the base should be carefully optimized.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Route 1: From 2,6-Dichloropyrazine | Route 2: From 3,5-Dichloropyrazine-2-carboxylic acid | Route 3: From 3,5-Dichloropyrazine-2-carbonitrile |
| Starting Material Availability | Readily available | Requires synthesis of the carboxylic acid | Requires synthesis of the carbonitrile |
| Number of Steps | 1 | 2 (or 1 with modern coupling reagents) | 1 |
| Reported Yield | ~36%[1][2] | Variable, can be high with optimized coupling | Can be high with controlled hydrolysis[5] |
| Key Reagents | Formamide, Sodium Persulfate | Thionyl Chloride/Ammonia or Coupling Reagents | Hydrogen Peroxide, Base |
| Safety Considerations | Use of a strong oxidizing agent | Use of corrosive and toxic thionyl chloride | Handling of concentrated hydrogen peroxide |
| Purification | Column Chromatography often required[1][2] | May require purification of the intermediate and final product | May require careful workup and purification |
Experimental Protocols
Protocol 1: Synthesis from 3,5-Dichloropyrazine-2-carboxylic acid using a Coupling Reagent (Illustrative)
-
To a solution of 3,5-dichloropyrazine-2-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or CH₂Cl₂) at 0°C, add a peptide coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.5 eq).
-
Stir the mixture at 0°C for 30 minutes to activate the carboxylic acid.
-
Add a solution of ammonia in a suitable solvent (e.g., 7N NH₃ in MeOH, 2.0 eq) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Diagram 1: Synthetic Pathways to this compound
Caption: Overview of the main synthetic routes to the target compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and addressing low reaction yields.
References
Challenges in the scale-up of 3,5-Dichloropyrazine-2-carboxamide production
Prepared by the Office of Senior Application Scientists
Welcome to the technical support center for the synthesis and scale-up of 3,5-Dichloropyrazine-2-carboxamide. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into overcoming common challenges in its production. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can diagnose and resolve issues effectively in your laboratory or pilot plant.
Overview of Core Synthesis Pathway
This compound is a key intermediate in the synthesis of various pharmaceutical agents. While several synthetic routes exist, a common and scalable approach involves the two-step conversion of 3,5-Dichloropyrazine-2-carboxylic acid. This guide will focus on the challenges encountered in this pathway, which involves the formation of an acyl chloride intermediate followed by amidation.
Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific problems encountered during the synthesis in a question-and-answer format.
Q1: My final yield is significantly lower than expected. What are the primary causes and how can I improve it?
Low yield is a frequent issue, often stemming from multiple factors ranging from incomplete reactions to product degradation.
Plausible Causes & In-depth Explanation:
-
Incomplete Acyl Chloride Formation: The conversion of the starting carboxylic acid to the acyl chloride is critical. If this step is incomplete, the unreacted acid will not participate in the subsequent amidation, directly reducing the theoretical yield. This is often caused by insufficient activating agent (thionyl chloride) or the presence of moisture.
-
Hydrolysis of the Acyl Chloride Intermediate: Acyl chlorides are highly reactive and susceptible to hydrolysis back to the carboxylic acid if they come into contact with water. This is a major concern, as even atmospheric moisture can be detrimental. It is crucial to use anhydrous solvents and maintain an inert atmosphere.[1]
-
Product Loss During Work-up: The final product has limited solubility in water but can be lost during aqueous washes if the pH is not controlled or if excessive volumes of wash solutions are used.
-
Sub-optimal Amidation Conditions: The reaction between the acyl chloride and ammonia is fast and exothermic. However, poor temperature control can lead to side reactions. If the temperature is too high, degradation can occur; if too low, precipitation of intermediates could slow the reaction.
Recommended Solutions & Protocols:
| Problem Area | Solution | Causality |
| Acyl Chloride Formation | Use a slight excess (1.2-1.5 equivalents) of thionyl chloride and ensure the reaction goes to completion by monitoring via TLC or LC-MS.[2] | Drives the equilibrium towards the product and compensates for any minor losses. |
| Moisture Control | Use anhydrous solvents (e.g., dry toluene) and run the reaction under an inert atmosphere (Nitrogen or Argon). | Prevents the hydrolysis of the highly reactive thionyl chloride and the acyl chloride intermediate.[1] |
| Amidation Control | Add the acyl chloride solution slowly to a cooled (0-10 °C) solution of aqueous ammonia with vigorous stirring. | Manages the strong exotherm of the reaction, preventing the formation of thermal degradation byproducts and ensuring consistent product quality, a key consideration for scale-up.[3] |
| Product Isolation | After quenching, adjust the pH of the slurry to be neutral or slightly acidic before filtration to minimize the solubility of the amide product. | The amide is least soluble at a pH where it is fully neutral. Preventing basification minimizes deprotonation and subsequent loss into the aqueous phase. |
Q2: I'm observing persistent impurities in my final product. What are they and how can I minimize them?
Impurity profiling is essential for any process, especially in drug development. Understanding the origin of impurities is the first step to eliminating them.
Plausible Causes & In-depth Explanation:
-
Unreacted Starting Material (3,5-Dichloropyrazine-2-carboxylic acid): This is the most common impurity and arises directly from incomplete acyl chloride formation or its hydrolysis during the work-up.
-
Dimer Formation: Under certain conditions, the acyl chloride can react with the amide product of another molecule, leading to the formation of a dimeric impurity. This is more likely if the ammonia concentration is locally depleted during addition.
-
Hydrolysis Product: If the final product is exposed to harsh basic or acidic conditions at elevated temperatures during work-up or purification, the amide can hydrolyze back to the carboxylic acid.
Recommended Solutions & Protocols:
Table 1: Common Impurities and Mitigation Strategies
| Impurity Name | Structure | Origin | Prevention & Removal |
| 3,5-Dichloropyrazine-2-carboxylic acid | Cl-Pyrazine-COOH | Incomplete reaction / Hydrolysis | Ensure complete conversion to acyl chloride. During work-up, an acidic wash (e.g., dilute HCl) can help remove this impurity, but care must be taken not to hydrolyze the product. |
| N-(3,5-dichloropyrazine-2-carbonyl)-3,5-dichloropyrazine-2-carboxamide | Cl-Pyrazine-CO-NH-CO-Pyrazine-Cl | Reaction between acyl chloride and product | Ensure rapid and efficient mixing during the addition of acyl chloride to the ammonia solution to prevent localized areas of low ammonia concentration. |
Experimental Protocol: Purification by Recrystallization
This protocol is designed to remove common impurities like the unreacted starting acid.
-
Solvent Selection: Identify a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature. A common choice is an alcohol/water mixture (e.g., isopropanol/water) or an ester like ethyl acetate.
-
Dissolution: Suspend the crude product in a minimal amount of the chosen solvent (e.g., ethyl acetate) in a reactor.
-
Heating: Heat the mixture to reflux with stirring until all the solid dissolves. If needed, add a small amount of additional solvent to achieve full dissolution.
-
Cooling: Slowly cool the solution to allow for the formation of well-defined crystals. A slower cooling rate generally results in higher purity. Cool to room temperature, then further cool in an ice bath for 1-2 hours.
-
Isolation: Filter the crystallized product and wash the filter cake with a small amount of cold solvent.
-
Drying: Dry the purified product under vacuum at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
Troubleshooting Decision Tree
When encountering a problem, a logical diagnostic process is key. The following decision tree can help guide your troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when scaling up this process? A: The use of thionyl chloride (SOCl₂) is a major safety consideration. It is corrosive, toxic upon inhalation, and reacts violently with water, releasing toxic gases (SO₂ and HCl). All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The amidation step is highly exothermic and requires a robust cooling system and controlled addition rates to prevent thermal runaway, especially on a large scale.[3]
Q: Are there alternative methods to form the amide bond without using thionyl chloride? A: Yes, various coupling reagents can be used for amide bond formation, such as HATU or EDC/HOBt.[1] However, these reagents are significantly more expensive and less atom-economical than thionyl chloride, making them less suitable for large-scale manufacturing unless specific functional group tolerance is required. For bulk production, the acyl chloride route is generally preferred for its cost-effectiveness and high reactivity.
Q: How critical is the quality of the starting 3,5-Dichloropyrazine-2-carboxylic acid? A: It is extremely critical. The purity of the starting material directly impacts the purity of the final product and the efficiency of the reaction. Impurities in the starting material can interfere with the acyl chloride formation and introduce new impurities that may be difficult to remove later. Always ensure the starting material is fully characterized and meets the required specifications before use.
Q: What analytical techniques are recommended for in-process control? A: For monitoring the conversion of the carboxylic acid to the acyl chloride, Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are effective. A simple method is to take a small aliquot of the reaction mixture, carefully quench it with methanol to form the methyl ester, and analyze it by TLC/HPLC against a standard of the starting material. This confirms the disappearance of the acid. For the final product, HPLC is ideal for assessing purity, while NMR and Mass Spectrometry should be used to confirm the structure.
References
Technical Support Center: 3,5-Dichloropyrazine-2-carboxamide Degradation Pathway Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,5-Dichloropyrazine-2-carboxamide. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the degradation pathways of this compound under various experimental conditions. Our goal is to equip you with the necessary knowledge to anticipate potential stability issues, design robust analytical methods, and interpret your experimental results with confidence.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
Based on its chemical structure, the primary degradation pathways for this compound are expected to be hydrolysis of the amide group and potential modification of the pyrazine ring through dechlorination or hydroxylation, particularly under forced degradation conditions. Photodegradation may also lead to the formation of various photoproducts.
Q2: Why is it important to perform forced degradation studies on this compound?
Forced degradation studies, also known as stress testing, are crucial for several reasons.[1][2] They help in identifying potential degradation products, understanding the intrinsic stability of the molecule, and developing stability-indicating analytical methods.[1][2] This information is vital for formulation development, packaging selection, and establishing appropriate storage conditions.[1]
Q3: What are the key analytical techniques for studying the degradation of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for separating and quantifying the parent compound and its degradation products.[3][4][5][6][7] For the structural elucidation of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable.[8]
Q4: Can I expect microbial degradation of this compound?
Proposed Degradation Pathways
The following diagram illustrates the hypothetical degradation pathways of this compound under various stress conditions. These pathways are proposed based on the chemical functionalities present in the molecule and known degradation patterns of similar compounds.
Caption: Hypothetical degradation pathways of this compound.
Troubleshooting Guide for Degradation Studies
| Issue | Probable Cause(s) | Recommended Solution(s) |
| No degradation observed under stress conditions. | - Insufficient stress (concentration of stressor, duration, temperature).- High intrinsic stability of the compound. | - Increase the concentration of the acid, base, or oxidizing agent.- Extend the duration of the stress test.- Increase the temperature (for thermal and hydrolytic degradation).- For photolysis, increase the light intensity or exposure time. |
| Complete degradation of the parent compound. | - Excessive stress conditions. | - Reduce the concentration of the stressor, duration, or temperature.- Take time points at shorter intervals to capture intermediate degradation products. |
| Poor peak shape (tailing or fronting) in HPLC. | - Inappropriate mobile phase pH.- Column overload.- Column degradation. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Dilute the sample.- Use a new column or a different stationary phase. |
| Co-elution of the parent compound and degradation products. | - Insufficient chromatographic resolution. | - Optimize the mobile phase composition (e.g., change the organic modifier ratio or buffer concentration).- Use a column with a different selectivity or higher efficiency (smaller particle size).- Adjust the gradient profile in gradient elution. |
| Mass imbalance (sum of parent and degradants is <95%). | - Formation of non-UV active degradation products.- Formation of volatile degradation products.- Degradation products are not eluted from the column. | - Use a mass spectrometer (LC-MS) or a universal detector like a charged aerosol detector (CAD) to detect non-UV active compounds.- Use Gas Chromatography (GC) to analyze for volatile products.- Employ a stronger solvent in the mobile phase or a column with a different stationary phase. |
| Unexpected peaks in the chromatogram of control samples. | - Contamination of the solvent or glassware.- Degradation of the compound in the analytical solution. | - Use high-purity solvents and thoroughly clean all glassware.- Prepare solutions fresh and store them under appropriate conditions (e.g., protected from light, refrigerated). |
Experimental Protocols
Forced Degradation (Stress Testing) Workflow
The following diagram outlines the general workflow for conducting forced degradation studies.
Caption: General workflow for forced degradation studies.
Step-by-Step Protocol for Forced Degradation Studies
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to obtain a stock solution of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH.
-
Dilute the neutralized solution with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M HCl.
-
Dilute the neutralized solution with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the solution with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.
-
-
Photolytic Degradation:
-
Transfer 1 mL of the stock solution into a quartz cuvette or a UV-transparent vial.
-
Expose the solution to a UV lamp (e.g., 254 nm) or a photostability chamber for a specified duration (e.g., 24 hours).
-
A control sample should be wrapped in aluminum foil and kept under the same conditions to exclude thermal degradation.
-
After exposure, dilute the solution with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in a vial and keep it in an oven at 80°C for 48 hours.
-
After the specified time, cool the sample to room temperature, dissolve it in the solvent, and dilute it with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.
-
Stability-Indicating HPLC-UV Method
This method is designed to separate the parent compound from its potential degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric acid in waterB: Acetonitrile |
| Gradient | 0-5 min: 10% B5-20 min: 10% to 90% B20-25 min: 90% B25-26 min: 90% to 10% B26-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 270 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Note: This method is a starting point and may require optimization for specific degradation products.[5][7]
Data Summary (Hypothetical)
The following table summarizes hypothetical results from a forced degradation study of this compound.
| Stress Condition | % Degradation | Major Degradation Product(s) | Retention Time (min) |
| 0.1 M HCl, 60°C, 24h | 15% | 3,5-Dichloropyrazine-2-carboxylic acid | 8.5 |
| 0.1 M NaOH, 60°C, 24h | 45% | 3,5-Dichloropyrazine-2-carboxylic acid | 8.5 |
| 3% H₂O₂, RT, 24h | 10% | N-oxide derivative | 12.1 |
| UV light, 24h | 25% | Dechlorinated derivative | 14.3 |
| 80°C, 48h (solid) | <5% | No significant degradation | - |
| Control (unstressed) | 0% | - | 15.2 (Parent) |
References
- 1. rjptonline.org [rjptonline.org]
- 2. biomedres.us [biomedres.us]
- 3. pnrjournal.com [pnrjournal.com]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Optimization of a stability-indicating HPLC method for the simultaneous determination of rifampicin, isoniazid, and pyrazinamide in a fixed-dose combination using artificial neural networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Reductive degradation of pyrazine-2-carboxylate by a newly isolated Stenotrophomonas sp. HCU1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pyrazines: occurrence, formation and biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Degradation of 2,3-Diethyl-5-Methylpyrazine by a Newly Discovered Bacterium, Mycobacterium sp. Strain DM-11 | Semantic Scholar [semanticscholar.org]
Technical Support Center: Analysis of 3,5-Dichloropyrazine-2-carboxamide
Welcome to the technical support center for the analysis of 3,5-Dichloropyrazine-2-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on identifying and troubleshooting impurities in your samples. As a crucial intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your analytical work.
Frequently Asked Questions (FAQs)
Here, we address some of the common questions and issues that arise during the analysis of this compound.
Q1: I see an unexpected peak in my HPLC chromatogram. What could it be?
A1: An unexpected peak can originate from several sources. Based on the typical synthesis and degradation pathways of this compound, potential impurities include:
-
Process-Related Impurities:
-
Unreacted Starting Material: 2,6-Dichloropyrazine is a common starting material for the synthesis of this compound.[1][2] Its presence in your sample would indicate an incomplete reaction.
-
Side-Reaction Products: The synthesis often involves reagents like formamide and sodium persulfate.[1][2] Side reactions can lead to the formation of various by-products.
-
-
Degradation Products:
-
Hydrolysis Product: The carboxamide functional group is susceptible to hydrolysis, which would result in the formation of 3,5-Dichloropyrazine-2-carboxylic acid. This is a common degradant, especially if the sample has been exposed to acidic or basic conditions, or moisture over time.[3]
-
-
Solvent/System-Related Artifacts: Ensure the peak is not an artifact from your solvent, mobile phase, or a carryover from a previous injection. Running a blank injection of your solvent and mobile phase is a crucial diagnostic step.
Q2: My GC-MS analysis shows a high nitrogen baseline. What should I do?
A2: A high nitrogen baseline in GC-MS is often indicative of a leak in the system. Since air is approximately 78% nitrogen, even a small leak can significantly increase the nitrogen signal.
-
Troubleshooting Steps:
-
Check for Leaks: Systematically check all fittings and connections from the gas source to the detector. Pay close attention to the septum, column fittings at the inlet and detector, and any unions. An electronic leak detector is a valuable tool for this purpose.
-
Septum Bleed: A degraded or cored septum can release volatile compounds that contribute to a noisy or elevated baseline. Replace the septum regularly.
-
Gas Purity: Ensure the purity of your carrier gas (typically helium or hydrogen). Contaminated gas lines or a depleted gas cylinder can introduce impurities.
-
Column Bleed: While less likely to be solely a nitrogen signal, column bleed at high temperatures can contribute to a rising baseline.
-
Q3: The peak shape for my main compound is tailing in my HPLC analysis. How can I improve it?
A3: Peak tailing for nitrogen-containing heterocyclic compounds like this compound is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the basic nitrogen atoms in the pyrazine ring and acidic silanol groups on the surface of the silica-based stationary phase.[4]
-
Strategies to Reduce Tailing:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with an acid like formic acid or phosphoric acid) will protonate the silanol groups, reducing their interaction with the basic analyte.
-
Use of an End-Capped Column: Modern, high-purity, end-capped C18 or C8 columns have fewer free silanol groups and are designed to minimize these secondary interactions.
-
Increase Buffer Strength: A higher buffer concentration in the mobile phase can help to mask the residual silanol groups.
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
-
Impurity Formation Pathways
Understanding the potential sources of impurities is the first step in effective identification and control. The following diagram illustrates the likely formation pathways for key process-related and degradation impurities of this compound.
Figure 1: Potential impurity pathways for this compound.
Troubleshooting Guides
HPLC Analysis: Troubleshooting Common Issues
High-Performance Liquid Chromatography (HPLC) with UV detection is a primary technique for purity assessment.[5] Below is a guide to common problems and their solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Peaks or Very Small Peaks | - Injection issue (air bubble, clogged syringe).- Detector lamp off or failing.- Incorrect wavelength setting.- No sample loaded. | - Prime the injector and ensure the sample loop is filled.- Check detector status and lamp life.- Verify the UV absorbance maximum for this compound (typically in the range of 270-300 nm).- Confirm sample preparation and injection. |
| Ghost Peaks | - Carryover from a previous injection.- Contamination in the mobile phase or solvent.- Septum coring. | - Inject a blank solvent run to confirm carryover. Increase needle wash cycles.- Prepare fresh mobile phase and sample diluent.- Replace the injector septum. |
| Retention Time Drift | - Change in mobile phase composition.- Column temperature fluctuations.- Column degradation. | - Ensure accurate mobile phase preparation and adequate mixing/degassing.- Use a column oven to maintain a constant temperature.- Flush the column or replace it if performance has significantly deteriorated. |
| Broad Peaks | - Column contamination or aging.- High dead volume in the system.- Sample solvent stronger than the mobile phase. | - Wash the column with a strong solvent. If unresolved, replace the column.- Check all fittings and tubing for proper connections. Use shorter, narrower ID tubing where possible.- Dissolve the sample in the mobile phase or a weaker solvent. |
GC-MS Analysis: A Guide to Common Pitfalls
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying volatile and semi-volatile impurities.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing/Fronting) | - Active sites in the inlet liner.- Column contamination.- Incompatible injection temperature. | - Use a deactivated inlet liner. Replace if necessary.- Bake out the column at a high temperature (within its limits).- Optimize the injection temperature to ensure complete and rapid vaporization without degradation. |
| No or Low Signal | - Leak in the vacuum system.- MS source is dirty.- Incorrect MS tune file. | - Perform a leak check on the MS system.- Clean the ion source, repeller, and lens stack.- Autotune the mass spectrometer. |
| High Baseline Noise | - Column bleed.- Contaminated carrier gas.- Septum bleed. | - Condition the column. Ensure the final temperature of your method is below the column's maximum operating temperature.- Check gas traps and replace if necessary. Verify gas purity.- Use high-quality, low-bleed septa and replace them regularly. |
| Inconsistent Fragmentation Pattern | - Fluctuations in ion source temperature.- MS tune has drifted. | - Allow the ion source to stabilize at the set temperature.- Re-tune the mass spectrometer. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its potential impurities. Method optimization will be necessary for your specific instrumentation and sample matrix.
1. Instrumentation and Columns:
-
HPLC system with a UV/PDA detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
2. Reagents and Mobile Phase:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (or phosphoric acid).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
3. Chromatographic Conditions (Starting Point):
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm (or determined λmax).
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B (re-equilibration)
-
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 0.5 mg/mL.
Protocol 2: Forced Degradation Studies
To identify potential degradation products and validate the stability-indicating nature of your analytical method, forced degradation studies are essential.[6]
1. Acid Hydrolysis:
-
Dissolve the sample in a solution of 0.1 M HCl.
-
Heat at 60 °C for a specified time (e.g., 2, 4, 8 hours).
-
Neutralize with 0.1 M NaOH before injection.
2. Base Hydrolysis:
-
Dissolve the sample in a solution of 0.1 M NaOH.
-
Keep at room temperature for a specified time.
-
Neutralize with 0.1 M HCl before injection.
3. Oxidative Degradation:
-
Dissolve the sample in a solution of 3% hydrogen peroxide.
-
Keep at room temperature for a specified time.
4. Thermal Degradation:
-
Store the solid sample in an oven at a high temperature (e.g., 105 °C) for a specified period.
-
Dissolve the stressed sample for analysis.
5. Photolytic Degradation:
-
Expose a solution of the sample to UV light (e.g., 254 nm) or a combination of UV and visible light.
After each stress condition, analyze the samples using the developed HPLC method to observe any new peaks corresponding to degradation products.
Workflow for Impurity Identification
The following diagram outlines a logical workflow for the identification of an unknown impurity.
Figure 2: Workflow for the structural elucidation of an unknown impurity.
References
- 1. Azodicarbonamide - Wikipedia [en.wikipedia.org]
- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 3. jocpr.com [jocpr.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. journals.innovareacademics.in [journals.innovareacademics.in]
- 6. Hydrolytic stability of selected pharmaceuticals and their transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3,5-Dichloropyrazine-2-carboxamide
Welcome to the Technical Support Center for the synthesis of 3,5-Dichloropyrazine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthetic process. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges, with a special focus on the critical impact of reagent quality on reaction outcomes. Our goal is to equip you with the expertise to not only identify and solve problems but also to proactively ensure the robustness and reproducibility of your synthesis.
I. Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.
Q1: I am experiencing a significantly low yield in the synthesis of this compound from 2,6-Dichloropyrazine and formamide. What are the likely causes related to my reagents?
Low yields in this reaction are frequently traced back to the quality of the starting materials and reagents. Let's break down the potential culprits:
-
Sub-optimal Quality of 2,6-Dichloropyrazine: The purity of your starting material is paramount. Commercially available 2,6-Dichloropyrazine should ideally have a purity of ≥98%[1][2][3]. Common impurities, such as isomeric dichloropyrazines or under-chlorinated pyrazines, can lead to the formation of undesired side products that are difficult to separate, ultimately reducing the yield of your target molecule.
-
Degradation of Formamide: Formamide is susceptible to hydrolysis, especially in the presence of moisture, leading to the formation of formic acid and ammonia. The presence of excess formic acid can alter the pH of the reaction mixture, potentially hindering the desired reaction pathway. It is advisable to use a freshly opened bottle of high-purity formamide or to distill it before use.
-
Inactive or Decomposed Sodium Persulfate: Sodium persulfate is a potent oxidizing agent in this reaction. However, it can decompose over time, especially if not stored properly in a cool, dry place[4][5]. Decomposition can be accelerated by the presence of moisture and metal ion contaminants[5]. An inactive oxidizing agent will result in a sluggish or incomplete reaction.
-
Presence of Water in the Reaction: Although the reaction is performed in an aqueous environment, uncontrolled amounts of water can dilute the reagents and affect the reaction kinetics. More critically, water can contribute to the degradation of formamide.
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting logic for low yield.
Q2: My final product is contaminated with an unknown impurity that is difficult to remove by column chromatography. How can I identify and prevent its formation?
The presence of persistent impurities often points to side reactions stemming from impure reagents.
-
Isomeric Impurities: If your 2,6-Dichloropyrazine starting material contains other dichloropyrazine isomers (e.g., 2,5- or 2,3-dichloropyrazine), these will likely undergo a similar reaction to form the corresponding isomeric carboxamides. These isomers can be very difficult to separate from the desired 3,5-dichloro-2-carboxamide due to their similar polarities.
-
Over-oxidation Products: While sodium persulfate is the oxidant of choice, its reactivity can sometimes lead to over-oxidation of the pyrazine ring, especially at elevated temperatures. This can introduce hydroxyl or other oxygen-containing functional groups, leading to highly polar impurities.
-
Byproducts from Formamide Impurities: If your formamide has degraded, the resulting formic acid can participate in side reactions.
Strategy for Impurity Identification and Prevention:
-
Characterize the Impurity: Utilize analytical techniques such as LC-MS and NMR to determine the molecular weight and structure of the impurity.
-
Analyze Starting Materials: Run a thorough quality check on your 2,6-Dichloropyrazine and formamide to check for the presence of potential precursors to the identified impurity.
-
Optimize Reaction Conditions: If over-oxidation is suspected, consider lowering the reaction temperature or reducing the equivalents of sodium persulfate.
Q3: The conversion of 3,5-Dichloropyrazine-2-carboxylic acid to the carboxamide using thionyl chloride and ammonia is incomplete. What could be the issue?
This two-step, one-pot synthesis is highly sensitive to the quality of the reagents, particularly the thionyl chloride.
-
Hydrolyzed Thionyl Chloride: Thionyl chloride reacts vigorously with water to produce sulfur dioxide and hydrochloric acid[6]. If your thionyl chloride has been exposed to atmospheric moisture, its effective concentration will be reduced, leading to incomplete conversion of the carboxylic acid to the acyl chloride intermediate. This also introduces excess HCl, which can affect the subsequent amidation step. Always use a fresh bottle of thionyl chloride or distill it immediately before use. The presence of a brown, slimy residue or a white salt in the thionyl chloride vessel is an indicator of contamination and decomposition[7].
-
Low-Quality Ammonia Solution: The concentration and purity of the ammonia solution are critical for the final amidation step. In a pharmaceutical setting, pharma-grade ammonia with stringent purity specifications should be used[8]. The presence of carbonate impurities in the ammonia solution can lead to the formation of undesired side products.
-
Anhydrous Conditions: The first step of the reaction (acyl chloride formation) must be carried out under strictly anhydrous conditions. Any moisture will consume the thionyl chloride and reduce the yield of the intermediate.
Experimental Protocol: Quality Control of Thionyl Chloride
-
Visual Inspection: A fresh, high-quality thionyl chloride should be a colorless to pale yellow liquid. Any significant discoloration or the presence of precipitates indicates degradation.
-
Test Reaction: React a small, known amount of a simple carboxylic acid (e.g., benzoic acid) with the thionyl chloride . Monitor the reaction by TLC or GC to ensure complete conversion to the acyl chloride.
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the synthesis of this compound.
Q1: What are the recommended quality specifications for the key reagents in this synthesis?
| Reagent | Recommended Purity | Key Impurities to Monitor | Analytical Method |
| 2,6-Dichloropyrazine | ≥98% | Isomeric dichloropyrazines, monochloropyrazines | GC, HPLC[9] |
| Formamide | ≥99.5% | Formic acid, ammonia, water | Karl Fischer titration (for water), GC |
| Sodium Persulfate | ≥98% | Decomposed salts, heavy metals | Titration, ICP-MS |
| Thionyl Chloride | ≥99% | Sulfur chlorides, HCl, SO2 | GC, Titration |
| Ammonia Solution | ACS Reagent or Pharma Grade | Carbonates, metal impurities | Titration, ICP-MS |
Q2: How critical is the choice of solvent in this synthesis?
The solvent plays a crucial role, especially in nucleophilic aromatic substitution (SNAr) reactions on the pyrazine ring. The polarity of the solvent can influence the reaction rate and selectivity[10][11]. For the synthesis starting from 2,6-dichloropyrazine, formamide acts as both a reagent and a solvent. In the workup, the choice of extraction solvent is important to ensure efficient recovery of the product while minimizing the co-extraction of impurities. A mixture of a polar and a non-polar solvent, such as isopropanol/chloroform, is often used[12].
Q3: What are the best practices for handling and storing the reagents used in this synthesis?
-
2,6-Dichloropyrazine: Store in a tightly sealed container in a cool, dry place away from light.
-
Formamide: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Sodium Persulfate: Store in a cool, dry, well-ventilated area away from combustible materials and sources of heat[5].
-
Thionyl Chloride: Store in a corrosion-resistant container in a cool, dry, well-ventilated area, away from water and moisture[6].
-
Ammonia Solution: Store in a tightly sealed container in a well-ventilated area, away from acids[8].
Workflow for Reagent Quality Control:
Caption: General workflow for reagent QC.
By diligently controlling the quality of your reagents and understanding the potential pitfalls, you can significantly improve the yield, purity, and reproducibility of your this compound synthesis.
III. References
-
A Comparative Guide to Analytical Methods for Determining the Purity of 2,5-Dichloropyrazine. BenchChem. Available at: --INVALID-LINK--
-
Roles of Ammonia in Pharmaceutical QC Testing. Pharma Education. Available at: --INVALID-LINK--
-
Troubleshooting low yields in the Maillard reaction for pyrazine formation. BenchChem. Available at: --INVALID-LINK--
-
thionyl chloride addtion. ECHEMI. Available at: --INVALID-LINK--
-
2,6-Dichloropyrazine, 98%. Thermo Fisher Scientific. Available at: --INVALID-LINK--
-
Thionyl chloride. Wikipedia. Available at: --INVALID-LINK--
-
Sodium persulfate. Sciencemadness Wiki. Available at: --INVALID-LINK--
-
Development, validation and regulatory acceptance of improved purification and simplified quality control of [13N] Ammonia. National Institutes of Health. Available at: --INVALID-LINK--
-
2,6-Dichloropyrazine. ChemScene. Available at: --INVALID-LINK--
-
SODIUM PERSULFATE. Ataman Kimya. Available at: --INVALID-LINK--
-
Identification and removal of impurities in 2-Chloro-6-(methylsulfanyl)pyrazine. BenchChem. Available at: --INVALID-LINK--
-
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. MDPI. Available at: --INVALID-LINK--
-
2,6-dichloropyrazine. The Good Scents Company. Available at: --INVALID-LINK--
-
Sodium Persulfate (Na2S2O8). ResearchGate. Available at: --INVALID-LINK--
-
What is the effect of excess thionyl chloride on amide formation ( aromatic acid chloride and aromatic amine) ? ResearchGate. Available at: --INVALID-LINK--
-
Sodium persulfate. Wikipedia. Available at: --INVALID-LINK--
-
2,6-Dichloropyrazine 98%. Sigma-Aldrich. Available at: --INVALID-LINK--
-
Production of thionyl chloride from hydrogen chloride, sulfur, and oxygen. Google Patents. Available at: --INVALID-LINK--
-
Development, validation and regulatory acceptance of improved purification and simplified quality control of [13N] Ammonia. ResearchGate. Available at: --INVALID-LINK--
-
Persulfate – Knowledge and References. Taylor & Francis. Available at: --INVALID-LINK--
-
Can anyone explain the residues in our thionyl chloride reaction? ResearchGate. Available at: --INVALID-LINK--
-
SOCl2: Thionyl chloride. YouTube. Available at: --INVALID-LINK--
-
SNAr Solvents and Reagents. WordPress. Available at: --INVALID-LINK--
-
Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate. Available at: --INVALID-LINK--
-
Strong ammonia solution pharmaceutical use. Sigma-Aldrich. Available at: --INVALID-LINK--
-
2,6-Dichloropyrazine 98%. Sigma-Aldrich. Available at: --INVALID-LINK--
-
One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Available at: --INVALID-LINK--
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. National Institutes of Health. Available at: --INVALID-LINK--
-
Help with Low Yield Synthesis. Reddit. Available at: --INVALID-LINK--
-
Purge control for ammonia synthesis process. Google Patents. Available at: --INVALID-LINK--
-
Process for making an amide of formic acid and forming nitrodiarylamine therefrom. Google Patents. Available at: --INVALID-LINK--
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Available at: --INVALID-LINK--
-
Nature of the nucleophile and solvent effect on a SNAr reaction. ResearchGate. Available at: --INVALID-LINK--
-
This compound. Sigma-Aldrich. Available at: --INVALID-LINK--
-
One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. ResearchGate. Available at: --INVALID-LINK--
-
SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. REVUE ROUMAINE DE CHIMIE. Available at: --INVALID-LINK--
-
3, 5-Dichloropyrazine-2-carboxamide, min 98%, 10 grams. CP Lab Safety. Available at: --INVALID-LINK--
-
Strategies to reduce byproduct formation in pyrazine reactions. BenchChem. Available at: --INVALID-LINK--
-
This compound. ChemicalBook. Available at: --INVALID-LINK--
-
A Comparative Analysis of Halogen Leaving Groups in Pyrazine Systems for Nucleophilic Aromatic Substitution. BenchChem. Available at: --INVALID-LINK--
-
This compound. PubChem. Available at: --INVALID-LINK--
-
Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. ResearchGate. Available at: --INVALID-LINK--
-
Heterocyclic (pyrazine)carboxamide Ru(II) complexes: structural, experimental and theoretical studies of interactions with biomolecules and cytotoxicity. RSC Publishing. Available at: --INVALID-LINK--
-
A green chemistry perspective on catalytic amide bond formation. UCL Discovery. Available at: --INVALID-LINK--
-
This compound. LookChem. Available at: --INVALID-LINK--
-
Advances in Metal‐Free Transamidation: A Sustainable Approach to Amide Bond Formation. Wiley Online Library. Available at: --INVALID-LINK--
-
Synthetic uses of thionyl chloride. ResearchGate. Available at: --INVALID-LINK--
-
Analytical Methods. RSC Publishing. Available at: --INVALID-LINK--
-
Analytical methods for the determination of halogens in bioanalytical sciences: a review. Springer. Available at: --INVALID-LINK--
References
- 1. 2,6-Dichloropyrazine, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. chemscene.com [chemscene.com]
- 3. 2,6-Dichloropyrazine | CAS#:4774-14-5 | Chemsrc [chemsrc.com]
- 4. Sodium persulfate - Sciencemadness Wiki [sciencemadness.org]
- 5. atamankimya.com [atamankimya.com]
- 6. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Roles of Ammonia in Pharmaceutical QC Testing – liquid medicines and analytical Chemistry [beakerlabs.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound CAS#: 312736-50-8 [m.chemicalbook.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 3,5-Dichloropyrazine-2-carboxamide: An Evaluation of Key Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloropyrazine-2-carboxamide is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of a wide array of pharmacologically active compounds. Its rigid, electron-deficient pyrazine core, adorned with reactive chloro- and carboxamide functionalities, offers a versatile scaffold for the development of novel therapeutic agents. The efficient and scalable synthesis of this intermediate is therefore of paramount importance to the pharmaceutical industry. This guide provides an in-depth, comparative analysis of the most prevalent synthetic routes to this compound, offering experimental insights and data to inform methodological choices in a research and development setting.
Method 1: Radical Carboxamidation of 2,6-Dichloropyrazine
This approach represents a direct functionalization of the C-H bond on the pyrazine ring, offering an atom-economical route to the target molecule. The reaction proceeds via a free-radical mechanism, initiated by the thermal decomposition of a persulfate salt.
Mechanistic Rationale
The reaction is initiated by the thermal decomposition of sodium persulfate, generating sulfate radicals. These highly reactive species abstract a hydrogen atom from formamide, producing a carbamoyl radical. This radical then attacks the electron-deficient pyrazine ring of 2,6-dichloropyrazine. The resulting radical intermediate is subsequently oxidized to the final product. The choice of a radical initiator and the use of formamide as both a reagent and a solvent are critical for the success of this transformation.
Caption: Radical Carboxamidation Pathway.
Experimental Protocol:
A general procedure for the synthesis of this compound from 2,6-dichloropyrazine is as follows: To a solution of 2,6-dichloropyrazine (11.0 g, 73.8 mmol) in formamide (58.6 mL, 1,476 mmol), sodium persulfate (17.1 g, 71.7 mmol) is added portion-wise.[1][2] The reaction mixture is heated to 90 °C and stirred for 2 hours, then allowed to cool and stirred at room temperature for an additional 12 hours.[1][2] Upon completion, the reaction is quenched with water and extracted with a mixture of isopropanol and chloroform (1:3 v/v). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: 70% n-hexane/ethyl acetate) to yield this compound.[1][2]
Method 2: Two-Step Synthesis from 3,5-Dichloropyrazine-2-carboxylic Acid
This classical two-step approach involves the initial activation of the carboxylic acid functionality, followed by amidation. This method offers a reliable and often high-yielding route to the desired product.
Mechanistic Rationale
The first step involves the conversion of the carboxylic acid to a more reactive acyl chloride using a chlorinating agent, typically thionyl chloride (SOCl₂). The lone pair of electrons on the oxygen of the carboxylic acid attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate which then collapses to the acyl chloride with the release of sulfur dioxide and hydrogen chloride. The subsequent amidation step is a nucleophilic acyl substitution where ammonia attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate that eliminates a chloride ion to yield the final carboxamide.
Caption: Two-Step Carboxamide Synthesis.
Experimental Protocol:
Step 1: Synthesis of 3,5-Dichloropyrazine-2-carbonyl chloride 3,5-Dichloropyrazine-2-carboxylic acid is refluxed with an excess of thionyl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF), until the reaction is complete (monitored by the cessation of gas evolution). The excess thionyl chloride is then removed by distillation under reduced pressure to yield the crude acyl chloride, which is often used in the next step without further purification.
Step 2: Synthesis of this compound The crude 3,5-dichloropyrazine-2-carbonyl chloride is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.[1] The solution is cooled in an ice bath, and aqueous or gaseous ammonia is introduced until the reaction is complete. The reaction mixture is then washed with water, and the organic layer is dried and concentrated to afford this compound.
Comparative Analysis
| Feature | Method 1: Radical Carboxamidation | Method 2: Two-Step Synthesis from Carboxylic Acid |
| Starting Material | 2,6-Dichloropyrazine | 3,5-Dichloropyrazine-2-carboxylic acid |
| Number of Steps | 1 | 2 |
| Reported Yield | 36%[1][2] | Generally high, but specific yield not reported in provided sources. |
| Reagents | Formamide, Sodium Persulfate | Thionyl Chloride, Ammonia |
| Scalability | Potentially limited by the need for dilute conditions and efficient radical initiation. | Generally considered highly scalable. |
| Safety Concerns | Sodium persulfate is a strong oxidizing agent. Formamide is a teratogen. | Thionyl chloride is highly corrosive, toxic, and reacts violently with water.[3][4][5][6] Gaseous ammonia is also corrosive and toxic. |
| Purification | Requires column chromatography.[1][2] | May require crystallization or chromatography depending on purity. |
Discussion and Recommendations
Method 1: Radical Carboxamidation offers a concise and innovative approach to this compound. Its primary advantage lies in the direct conversion of a C-H bond, which is an attractive strategy from a green chemistry perspective. However, the moderate yield of 36% and the need for chromatographic purification may be drawbacks for large-scale production. The mechanism's reliance on radical intermediates can sometimes lead to side products, necessitating careful optimization of reaction conditions.
Method 2: Two-Step Synthesis from Carboxylic Acid is a more traditional and arguably more robust method. While it involves an additional step, the transformations are generally high-yielding and well-understood. The starting material, 3,5-dichloropyrazine-2-carboxylic acid, is commercially available. The primary concern with this route is the use of thionyl chloride, which requires stringent safety precautions due to its hazardous nature. However, in a well-equipped laboratory or industrial setting, the handling of such reagents is routine.
The choice between these two methods will largely depend on the specific needs and capabilities of the researcher or organization.
-
For small-scale synthesis and exploratory research , where novelty and atom economy are valued, Method 1 presents an interesting option, provided that purification is not a significant bottleneck.
-
For large-scale production and process development , where reliability, scalability, and high overall yield are critical, Method 2 is likely the more pragmatic choice, despite the handling requirements for thionyl chloride.
It is recommended that for any scale-up considerations, a thorough process safety assessment be conducted for both methods, with particular attention to the hazards associated with the reagents and the exothermic nature of the reactions.
References
A Comparative Guide to the Mass Spectrometric Characterization of 3,5-Dichloropyrazine-2-carboxamide Derivatives
For researchers, scientists, and drug development professionals, the unambiguous characterization of novel chemical entities is a cornerstone of rigorous scientific practice. In the realm of heterocyclic chemistry, pyrazine derivatives hold significant importance due to their prevalence in pharmaceuticals, agrochemicals, and flavor chemistry. This guide provides an in-depth technical comparison of mass spectrometric techniques for the characterization of 3,5-Dichloropyrazine-2-carboxamide and its derivatives. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, offering a comprehensive resource for your analytical endeavors.
The Analytical Imperative: Why Mass Spectrometry for Dichloropyrazine Carboxamides?
This compound serves as a crucial scaffold in the synthesis of various active pharmaceutical ingredients (APIs), including analogues of the antiviral drug Favipiravir.[1][2] The presence of chlorine atoms, a carboxamide group, and the pyrazine ring bestows upon these molecules a unique chemical reactivity and, consequently, a distinct mass spectrometric behavior. Mass spectrometry is the analytical technique of choice for these compounds due to its exceptional sensitivity, selectivity, and ability to provide detailed structural information through fragmentation analysis.
This guide will compare two primary mass spectrometric workflows: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI). The choice between these techniques is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific analytical question at hand.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Derivatives
GC-MS is a robust and highly sensitive technique, particularly well-suited for the analysis of volatile and semi-volatile compounds. Given that this compound and its less polar derivatives can be amenable to gas chromatography, GC-MS with Electron Ionization (EI) offers a powerful method for their characterization.[2]
The Rationale Behind Electron Ionization (EI)
EI is a "hard" ionization technique where the analyte molecules in the gas phase are bombarded with high-energy electrons (typically 70 eV). This high energy input leads to the formation of a molecular ion (M⁺˙) and extensive, reproducible fragmentation. This fragmentation pattern is essentially a "fingerprint" of the molecule, providing rich structural information and allowing for confident library matching. For halogenated compounds like this compound, the isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides an additional layer of confirmation in the mass spectrum.[3]
Predicted Electron Ionization Fragmentation of this compound
Key predicted fragmentation pathways include:
-
Loss of a chlorine atom: [M - Cl]⁺
-
Loss of the carboxamide group: [M - CONH₂]⁺
-
Loss of carbon monoxide: [M - CO]⁺˙
-
Cleavage of the carboxamide group to lose CONH: [M - CONH]⁺
-
Ring fragmentation: Leading to smaller, stable aromatic cations.
Experimental Protocol: GC-MS Analysis
This protocol is a robust starting point for the analysis of this compound and its derivatives.
1. Sample Preparation:
- Dissolve 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
- Perform serial dilutions to a final concentration of 1-10 µg/mL.
2. GC-MS Instrumentation and Conditions:
- GC System: Agilent 8890 GC or equivalent.
- MS System: Agilent 5977B MSD or equivalent.
- Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is a good initial choice.[2]
- Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
- Injector Temperature: 250 °C.
- Oven Temperature Program:
- Initial temperature: 80 °C, hold for 2 minutes.
- Ramp: Increase to 280 °C at a rate of 15 °C/min.
- Hold at 280 °C for 5 minutes.
- Mass Spectrometer Parameters:
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-400.
3. Data Analysis and Validation:
- Examine the total ion chromatogram (TIC) for the peak corresponding to the analyte.
- Extract the mass spectrum of the peak of interest.
- Identify the molecular ion and verify the isotopic pattern for two chlorine atoms.
- Propose fragmentation pathways based on the observed fragment ions and compare them to predicted patterns.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Polarity and Specificity
For more polar derivatives, or for analyses requiring higher sensitivity and selectivity, such as in complex matrices like biological fluids or reaction mixtures, LC-MS/MS with Electrospray Ionization (ESI) is the superior choice. This is particularly relevant for the analysis of impurities and metabolites of pyrazine carboxamide-based drugs.[1][5][6]
The Rationale Behind Electrospray Ionization (ESI)
ESI is a "soft" ionization technique that generates ions directly from a liquid phase.[7] It typically produces protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) with minimal in-source fragmentation. This is advantageous for determining the molecular weight of the analyte. The true power of ESI is realized when coupled with tandem mass spectrometry (MS/MS). In an MS/MS experiment, the precursor ion (e.g., [M+H]⁺) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are mass analyzed. This process provides highly specific structural information and is the basis for sensitive quantitative methods like Multiple Reaction Monitoring (MRM).
Predicted ESI-MS/MS Fragmentation of this compound
In positive ion ESI-MS, this compound is expected to form a protonated molecule, [M+H]⁺. The fragmentation of this even-electron ion in CID will differ from the radical-driven fragmentation in EI.
Key predicted fragmentation pathways for the [M+H]⁺ ion include:
-
Loss of ammonia: [M+H - NH₃]⁺
-
Loss of water (from the protonated amide): [M+H - H₂O]⁺
-
Loss of isocyanic acid: [M+H - HNCO]⁺
-
Loss of a chlorine atom: While less common for even-electron ions, it can occur.
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a starting point for developing a robust LC-MS/MS method for this compound and its derivatives.
1. Sample Preparation:
- Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
- Perform serial dilutions to a final concentration of 1-100 ng/mL in the initial mobile phase composition.
2. LC-MS/MS Instrumentation and Conditions:
- LC System: Waters ACQUITY UPLC I-Class or equivalent.
- MS System: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer.
- Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) is a common choice.
- Mobile Phase:
- A: 0.1% formic acid in water.
- B: 0.1% formic acid in acetonitrile.
- Gradient Elution:
- Start with 5% B, hold for 0.5 min.
- Ramp to 95% B over 3 min.
- Hold at 95% B for 1 min.
- Return to 5% B and re-equilibrate for 1.5 min.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 2 µL.
- Mass Spectrometer Parameters:
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Capillary Voltage: 3.0 kV.
- Source Temperature: 150 °C.
- Desolvation Temperature: 400 °C.
- Desolvation Gas Flow: 800 L/hr.
- Cone Gas Flow: 50 L/hr.
- Collision Gas: Argon.
- MS/MS Transitions: Monitor precursor ions (e.g., m/z 192 for the parent compound) and optimize collision energy to identify characteristic product ions.
3. Data Analysis and Validation:
- Develop an MRM method by selecting the most intense and specific precursor-to-product ion transitions.
- Optimize collision energy for each transition to maximize signal intensity.
- Validate the method for linearity, accuracy, precision, and sensitivity according to relevant guidelines (e.g., ICH Q2(R1)).
Comparative Performance Analysis
The choice between GC-MS and LC-MS/MS is a critical decision in the analytical workflow. The following table provides a comparative summary to guide your selection.
| Feature | GC-MS with Electron Ionization | LC-MS/MS with Electrospray Ionization |
| Analyte Suitability | Volatile and thermally stable compounds. Derivatization may be required for polar analytes. | Wide range of polarities, non-volatile and thermally labile compounds. |
| Ionization Principle | Hard ionization (70 eV electrons), extensive and reproducible fragmentation. | Soft ionization, minimal fragmentation, primarily forms [M+H]⁺ or [M-H]⁻. |
| Structural Information | Rich fragmentation pattern provides a "fingerprint" for library matching and structural elucidation. | Molecular weight determination from MS1. Structural information from MS/MS fragmentation. |
| Sensitivity | High, typically in the picogram range. | Very high, often in the femtogram to picogram range, especially with MRM. |
| Selectivity | Good, based on chromatographic retention time and mass spectrum. | Excellent, based on retention time and specific precursor-to-product ion transitions (MRM). |
| Matrix Effects | Generally lower than ESI. | Can be significant, requiring careful sample preparation and matrix-matched calibration. |
| Primary Application | Identification of unknowns, purity assessment, quantitative analysis in less complex matrices. | Targeted quantification in complex matrices (e.g., bioanalysis), impurity profiling, metabolite identification. |
Conclusion: A Symbiotic Approach to Comprehensive Characterization
-
For initial characterization, purity assessment of volatile derivatives, and structural elucidation through fragmentation patterns, GC-MS with EI is a powerful and reliable choice. Its extensive and reproducible fragmentation provides a high degree of confidence in compound identification.
-
For the analysis of more polar derivatives, trace-level quantification in complex matrices, and the study of metabolites or degradation products, LC-MS/MS with ESI is the undisputed gold standard. Its sensitivity, selectivity, and applicability to a broad range of compounds make it an invaluable tool in drug development and research.
By understanding the fundamental principles and practical considerations of each technique, researchers can design and execute robust analytical methods, ensuring the generation of high-quality, reliable data for the comprehensive characterization of this important class of heterocyclic compounds.
References
- 1. Favipiravir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. veeprho.com [veeprho.com]
- 3. 312736-49-5|3,5-Dichloropyrazine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Elucidation of Alkali Degradation Impurities of Favipiravir from the Oral Suspension: UPLC-TQ-ESI-MS/MS and NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (Open Access) Favipiravir (SARS‐CoV‐2) degradation impurities: Identification and route of degradation mechanism in the finished solid dosage form using LC/LC–MS method (2022) | Divya Kumar Vemuri | 18 Citations [scispace.com]
- 7. This compound | 312736-50-8 [sigmaaldrich.com]
A Comparative Analysis of the Biological Activity of 3,5-Dichloropyrazine-2-carboxamide Derivatives
The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Its unique electronic properties and ability to act as a bioisosteric replacement for other aromatic systems have made it a cornerstone in the design of novel therapeutic agents. Among the vast family of pyrazine-based compounds, derivatives of 3,5-Dichloropyrazine-2-carboxamide serve as critical intermediates and potent molecules in their own right, demonstrating significant potential across various therapeutic areas, including infectious diseases and oncology.
This guide provides a comprehensive comparison of the biological activities of this compound derivatives. Moving beyond a simple catalogue of data, we will dissect the structure-activity relationships (SAR), delve into the mechanistic underpinnings of their actions, and provide detailed experimental protocols to ensure the reproducibility and validation of the presented findings. Our objective is to equip researchers, scientists, and drug development professionals with a robust, data-driven resource to inform and accelerate their research endeavors.
Antitubercular Activity: The Pyrazinamide Legacy and Beyond
The most celebrated member of the pyrazine carboxamide family is Pyrazinamide (PZA), a first-line drug essential for the short-course treatment of tuberculosis (TB).[1] Its unique ability to eradicate persistent, non-replicating Mycobacterium tuberculosis (Mtb) is vital for the sterilizing activity of the combination therapy.[1] PZA itself is a prodrug, requiring activation within the mycobacterium, a process that is central to both its efficacy and the mechanisms of resistance.[1][2]
Mechanism of Action: From Prodrug to Targeted Degradation
The established mechanism involves the conversion of PZA into its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PZase).[3] In the acidic environment of tuberculous lesions, POA accumulates and disrupts cellular processes. More recent and detailed investigations have identified that POA targets PanD, a key enzyme in the coenzyme A biosynthetic pathway, inducing its targeted degradation. This specific molecular interaction is crucial for the survival of Mtb, making it a prime target for drug action.[2] Resistance to PZA most commonly arises from mutations in the pncA gene, which encodes for the PZase enzyme, preventing the activation of the prodrug.[4]
Caption: Activation pathway of Pyrazinamide (PZA) within Mycobacterium tuberculosis.
Comparative Efficacy of Derivatives
Derivatives of the pyrazine carboxamide scaffold have been extensively synthesized and evaluated to improve potency and overcome resistance. Studies on 3-chloropyrazine-2-carboxamide derivatives, where the chlorine at position 3 is substituted with various benzylamino groups, have yielded compounds with antimycobacterial activity equivalent to or better than PZA.[5][6]
| Compound ID | Substitution at Position 3 | Mtb H37Rv MIC (µM) | Cytotoxicity IC50 (µM) (HepG2 cells) | Reference |
| Pyrazinamide (Standard) | -NH2 | ~20-100 (pH dependent) | >1000 | [5][7] |
| Compound 8 | 4-Methylbenzylamino | 6 | ≥ 250 | [5][6] |
| Compound 4 | 4-Chlorobenzylamino | 42 | 102 | [6] |
| Compound 9 | 4-Methoxybenzylamino | 21 | ≥ 250 | [6] |
| Compound 12 | 3,4-Dichlorobenzylamino | 21 | ≥ 250 | [6] |
| 5-Cl-PZA | 5-Chloro-pyrazinamide | >100 µg/mL | Not Reported | [2] |
| 3-amino-POA analog | 3-Alkylamino | 5-10 fold more potent than POA | Not Reported | [2] |
Table 1: Comparative antitubercular activity of selected pyrazine-2-carboxamide derivatives.
The data clearly indicates that substitutions on the pyrazine ring significantly modulate activity. For instance, compound 8 (3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide) shows a potent MIC of 6 µM with low cytotoxicity, making it a promising lead.[5][6] This highlights a key SAR insight: lipophilic benzylamino substitutions at the 3-position can enhance potency. Furthermore, research into pyrazinoic acid analogs has shown that alkylamino substitutions at the 3 and 5 positions can be 5 to 10-fold more potent than POA itself.
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
This assay is a widely used, colorimetric method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mtb.
-
Preparation of Mtb Inoculum: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). The culture is grown to mid-log phase, and the turbidity is adjusted to a McFarland standard of 1.0. This suspension is then diluted 1:20 in 7H9 broth.
-
Compound Preparation: Test compounds are serially diluted in a 96-well microplate using 7H9 broth to achieve a range of final concentrations.
-
Inoculation: 100 µL of the diluted Mtb inoculum is added to each well containing the test compounds. Control wells (no drug) and blank wells (no bacteria) are included.
-
Incubation: The plates are sealed and incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: A freshly prepared solution of Alamar Blue reagent (and Tween 80 to prevent clumping) is added to each well.
-
Second Incubation: Plates are re-incubated for 24-48 hours.
-
Data Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Broad-Spectrum Antimicrobial Activity
While the antitubercular effects are prominent, pyrazine derivatives also exhibit a range of activities against other microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[8][9]
Comparative Efficacy of Derivatives
The structural modifications that confer antitubercular activity can also influence broad-spectrum antimicrobial efficacy. For example, a series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[10] Another study investigated pyrazine-2-carboxylic acid derivatives of piperazines against a panel of clinical isolates.[8]
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| P4 | C. albicans | 3.125 | [8] |
| P10 | C. albicans | 3.125 | [8] |
| P4 | E. coli | 50 | [8] |
| P9 | P. aeruginosa | 25 | [8] |
| 2e (triazolo[4,3-a]pyrazine) | S. aureus | 32 | [10] |
| 2e (triazolo[4,3-a]pyrazine) | E. coli | 16 | [10] |
| Ampicillin (Standard) | S. aureus | 32 | [10] |
| Ampicillin (Standard) | E. coli | 8 | [10] |
Table 2: Comparative antimicrobial activity of selected pyrazine derivatives.
The results show that specific derivatives can have potent activity. Compounds P4 and P10 demonstrated excellent activity against the fungus C. albicans.[8] Molecular docking studies for these compounds suggested that inhibition of GlcN-6-P synthase may be responsible for their antibacterial effects.[8] Compound 2e showed antibacterial activity against S. aureus and E. coli comparable to the standard antibiotic ampicillin.[10]
Experimental Protocol: Broth Microdilution for MIC Determination
This is a standard method used to determine the MIC of antimicrobial agents.
-
Medium Preparation: Prepare appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Grow microbial cultures overnight, then dilute in broth to a standardized concentration (e.g., ~5 x 10^5 CFU/mL).
-
Compound Dilution: In a 96-well microplate, perform a two-fold serial dilution of the test compounds in the broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria).
-
Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - American Chemical Society [acs.digitellinc.com]
- 3. docsity.com [docsity.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjpbcs.com [rjpbcs.com]
- 9. jyoungpharm.org [jyoungpharm.org]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of 3,5-Dichloropyrazine-2-carboxamide Analogs
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 3,5-dichloropyrazine-2-carboxamide analogs. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this versatile chemical scaffold. We will delve into the synthesis, biological activities, and the nuanced effects of structural modifications on the potency and selectivity of these compounds against various biological targets, supported by experimental data from peer-reviewed literature.
Introduction: The this compound Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrazinecarboxamide core is a well-established pharmacophore, with the most notable example being pyrazinamide, a first-line medication for the treatment of tuberculosis.[1] The substitution pattern on the pyrazine ring plays a critical role in defining the biological activity of these compounds. The introduction of two chlorine atoms at the 3 and 5 positions of the pyrazine-2-carboxamide core creates a unique electronic and steric environment, influencing the molecule's interaction with various biological targets. This guide will compare the SAR of analogs derived from this specific 3,5-dichloro scaffold, referencing analogs with other substitution patterns to highlight the significance of the dichlorination.
The diverse biological activities of pyrazinecarboxamide derivatives, including antimycobacterial, anticancer, and ion channel modulating effects, make them an attractive starting point for drug discovery programs.[2][3] Understanding the SAR of the 3,5-dichlorinated analogs is crucial for the rational design of novel therapeutic agents with improved efficacy and selectivity.
Synthesis of the Core Scaffold: this compound
The foundational step in the exploration of this class of compounds is the efficient synthesis of the this compound core. A common synthetic route involves the direct amidation of a corresponding pyrazinecarboxylic acid derivative. For instance, a general procedure for the synthesis of this compound can be achieved from 2,6-dichloropyrazine.[4][5]
Experimental Protocol: Synthesis of this compound
Rationale: This protocol describes a method for the direct carboxamidation of 2,6-dichloropyrazine using formamide and an oxidizing agent, sodium persulfate. This approach offers a straightforward route to the desired core structure.
Step-by-step Methodology:
-
Reaction Setup: In a round-bottom flask, combine 2,6-dichloropyrazine (1.0 eq) and formamide (20 eq).
-
Initiation: Slowly add sodium persulfate (0.97 eq) to the mixture.
-
Heating: Stir the reaction mixture at 90°C for 2 hours. The elevated temperature is necessary to drive the reaction to completion.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract the product with a mixture of isopropanol and chloroform (1:3 v/v). The organic phase is then washed with brine to remove any remaining impurities.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to afford the pure this compound.[4][5]
dot graph "Synthesis_of_3_5_Dichloropyrazine_2_carboxamide" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} "Synthesis of the this compound core."
Comparative SAR Analysis Across Different Biological Targets
The this compound scaffold has been explored for a variety of therapeutic applications. The following sections compare the SAR of its analogs in different biological contexts.
Antimycobacterial Activity
Pyrazinamide, a monosubstituted pyrazinecarboxamide, is a cornerstone of tuberculosis therapy.[1] The activity of pyrazinamide is dependent on its conversion to pyrazinoic acid by a mycobacterial enzyme.[2] SAR studies on pyrazinecarboxamide analogs have revealed key structural features that influence their antimycobacterial potency.
While specific SAR studies on a wide range of 3,5-dichloro analogs are not extensively documented in the reviewed literature, we can infer potential trends by comparing them to other halogenated and substituted pyrazinecarboxamides. For instance, studies on N-benzyl-3-chloropyrazine-2-carboxamides have shown that the position of the chlorine atom significantly impacts activity, with the 3-chloro substitution generally leading to a decrease or loss of activity against Mycobacterium tuberculosis H37Rv compared to 5-chloro or 6-chloro derivatives.[6] However, further substitution on the benzylamino group of 3-chloro analogs can recover and even enhance activity.[6]
Table 1: Comparison of Antimycobacterial Activity of Substituted Pyrazinecarboxamides
| Compound/Analog | Substitution Pattern | Target/Strain | Activity (MIC) | Reference |
| Pyrazinamide | Unsubstituted | M. tuberculosis | 6.25 µg/mL | [2] |
| 3-Chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | 3-Cl | M. tuberculosis H37Rv | 25 µg/mL | [6] |
| N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide | 3-benzylamino | M. tuberculosis H37Rv | 12.5 µg/mL | [6] |
| 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | 5-tert-Butyl, 6-Cl | M. tuberculosis | 6.25 µg/mL | [7][8] |
Key Insights:
-
Halogen Position is Critical: The position of the chlorine atom on the pyrazine ring is a key determinant of antimycobacterial activity.
-
Substitutions on the Amide Nitrogen: Modifications to the substituent on the carboxamide nitrogen can significantly modulate activity, suggesting that this part of the molecule is involved in crucial interactions with the biological target.
Anticancer Activity: FGFR Inhibition
Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that, when aberrantly activated, can drive the growth and proliferation of various cancers.[3] Several pyrazine-based compounds have been investigated as FGFR inhibitors.
A recent study detailed the design and synthesis of 3-amino-pyrazine-2-carboxamide derivatives as novel FGFR inhibitors.[3] Although these compounds do not possess the 3,5-dichloro substitution pattern, the study provides valuable insights into the SAR of pyrazinecarboxamides as FGFR inhibitors. The general strategy involves a pyrazine core that mimics the hinge-binding motif of known FGFR inhibitors.
dot graph "FGFR_Signaling_Pathway" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
} "Simplified FGFR signaling pathway."
SAR of 3-Amino-Pyrazine-2-Carboxamide Analogs as FGFR Inhibitors:
-
Amine at C3: The 3-amino group is crucial for interacting with the hinge region of the FGFR kinase domain.
-
Substitutions on the Amide Nitrogen: The nature of the substituent on the carboxamide nitrogen is critical for potency and selectivity. A 3,5-dihydroxyphenyl group was found to be favorable.[9]
-
Methyl Group at C6: The presence of a methyl group at the 6-position of the pyrazine ring can enhance activity.
While direct data on 3,5-dichloro-pyrazine-2-carboxamide analogs as FGFR inhibitors is limited in the provided search results, the established SAR for other pyrazine-based inhibitors suggests that the electronic and steric properties of the C3 and C5 substituents are critical. The electron-withdrawing nature of the chlorine atoms in the 3,5-dichloro scaffold could significantly influence the binding affinity and selectivity for FGFR isoforms.
Sodium Channel Blockade
Amiloride, a pyrazinecarboxamide derivative, is a known blocker of the epithelial sodium channel (ENaC).[2] SAR studies of amiloride analogs have provided a wealth of information on the structural requirements for ENaC inhibition.
Key SAR Findings for Amiloride Analogs:
-
Guanidino Group: The guanidino group at the 2-position of the pyrazine ring is essential for activity.
-
Substituents at C5 and C6: Modifications at the 5 and 6 positions of the pyrazine ring have a profound impact on the on- and off-rates of channel blockade.
-
C6-Substituent: The electronegativity of the substituent at the 6-position influences the duration of the block. Halogen substitutions (Cl, Br, I) generally lead to a longer duration of action compared to hydrogen.[2]
-
C5-Amino Group: The 5-amino group acts as an electron donor and is important for stabilizing the binding of the molecule to the channel.[2]
-
Given these findings, it is plausible that 3,5-diamino-6-chloropyrazine-2-carboxamide analogs, which are structurally related to amiloride, would exhibit sodium channel blocking activity. The 3,5-dichloro-pyrazine-2-carboxamide scaffold, however, lacks the key 5-amino and 6-substituent pattern of amiloride. Therefore, these compounds may interact with sodium channels differently or target other types of sodium channels. For instance, other carboxamide-containing molecules have been identified as selective blockers of neuronal voltage-gated sodium channels like Nav1.8.[10][11]
Comparative Analysis and Future Directions
The this compound scaffold presents an intriguing starting point for the development of novel therapeutic agents. This guide has highlighted the diverse biological activities associated with the broader pyrazinecarboxamide class and has drawn comparisons to infer the potential SAR of the 3,5-dichloro analogs.
Table 2: Summary of Potential Activities and Key SAR Insights for this compound Analogs
| Biological Target | Key Structural Features for Activity (General Pyrazinecarboxamides) | Inferred Importance for 3,5-Dichloro Analogs |
| Mycobacterial Enzymes | Position of halogen on pyrazine ring; Substituents on the amide nitrogen. | The 3,5-dichloro pattern likely influences target affinity and specificity. Modifications on the amide nitrogen are expected to be critical for potency. |
| FGFR Kinases | Hinge-binding motif (e.g., 3-amino group); Substituents on the amide nitrogen. | The electron-withdrawing nature of the chlorines could be exploited for specific interactions within the ATP-binding pocket. |
| Sodium Channels (ENaC) | 5-amino and 6-halo substituents on the pyrazine ring. | The 3,5-dichloro scaffold is significantly different from amiloride, suggesting it may not be a potent ENaC blocker but could have activity at other sodium channel subtypes. |
Future research in this area should focus on:
-
Systematic SAR Studies: The synthesis and biological evaluation of a focused library of this compound analogs with diverse substitutions on the carboxamide nitrogen are needed to establish a clear SAR for various biological targets.
-
Target Identification and Mechanism of Action Studies: For active compounds, identifying the specific molecular target and elucidating the mechanism of action are crucial next steps.
-
In Vivo Efficacy and Pharmacokinetic Profiling: Promising candidates should be advanced to in vivo models to assess their therapeutic potential and drug-like properties.
dot graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} "General workflow for SAR studies."
By leveraging the insights from existing research on related pyrazinecarboxamides and conducting systematic investigations into the unique properties of the 3,5-dichloro scaffold, the scientific community can unlock the full therapeutic potential of this promising class of molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation † - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substituted N-benzylpyrazine-2-carboxamides: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Network Map of FGF-1/FGFR Signaling System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A selective Nav1.8 sodium channel blocker, A-803467 [5-(4-chlorophenyl-N-(3,5-dimethoxyphenyl)furan-2-carboxamide], attenuates spinal neuronal activity in neuropathic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sodium channel inhibitor 4 — TargetMol Chemicals [targetmol.com]
A Comparative Guide to Alternative Starting Materials for the Synthesis of Pyrazinamide Analogs
For decades, pyrazinamide has remained a cornerstone in the global fight against tuberculosis, valued for its potent sterilizing activity against semi-dormant mycobacteria. However, the emergence of drug-resistant strains necessitates a continuous search for novel, more effective analogs. The synthetic accessibility of these analogs is critically dependent on the choice of starting materials, a decision that profoundly impacts yield, cost, safety, and environmental footprint. This guide provides an in-depth comparison of conventional and alternative starting materials for the synthesis of pyrazinamide and its derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their synthetic strategies.
The Conventional Route: Pyrazine-2-carboxylic Acid and its Perils
The most established route to pyrazinamide and its analogs begins with pyrazine-2-carboxylic acid. This method typically involves the activation of the carboxylic acid, most commonly with hazardous reagents like thionyl chloride, to form an acyl chloride intermediate. Subsequent amidation with ammonia or a primary/secondary amine yields the desired pyrazinamide analog.[1][2] While this approach is widely documented and conceptually straightforward, it is fraught with challenges.
Thionyl chloride is a toxic and corrosive substance, posing significant handling risks and generating hazardous byproducts such as sulfur dioxide and hydrogen chloride gas.[1][3] The harsh reaction conditions can also be incompatible with sensitive functional groups, limiting the diversity of accessible analogs.
Alternative Starting Materials: A Paradigm Shift in Pyrazinamide Synthesis
To circumvent the limitations of the conventional route, researchers have explored a variety of alternative starting materials and synthetic strategies. These alternatives can be broadly categorized into those that modify a pre-existing pyrazine ring and those that construct the pyrazine core from acyclic precursors.
Pyrazine Esters: A Gateway to Greener Synthesis
Pyrazine esters, such as methyl pyrazine-2-carboxylate, have emerged as highly attractive starting materials for the synthesis of pyrazinamide analogs.[4] These compounds can be readily converted to amides through direct amidation or via more environmentally benign catalytic methods.
Biocatalysis: The use of lipases as catalysts for the amidation of pyrazine esters represents a significant advancement in green chemistry.[5][6][7][8][9][10] Lipases, such as Candida antarctica lipase B (CALB), can efficiently catalyze the aminolysis of esters under mild reaction conditions, often in organic solvents or even solvent-free systems.[5][8] This approach avoids the use of toxic activating agents and minimizes waste generation. Continuous-flow systems utilizing immobilized lipases have demonstrated high yields (up to 91.6%) and short reaction times (as little as 20 minutes), showcasing the industrial scalability of this technology.[4]
Mechanochemistry: Ball milling has been explored as a solvent-free method for the synthesis of amides from esters.[11][12][13][14][15] This technique utilizes mechanical force to induce chemical reactions, eliminating the need for bulk solvents and often accelerating reaction rates. The synthesis of primary amides from esters using calcium nitride as an ammonia source under ball-milling conditions has been reported, offering a promising avenue for the green synthesis of pyrazinamide.[11][12]
Substituted Pyrazines: A Platform for Analog Diversity
Commercially available substituted pyrazines, such as 2-chloropyrazines, serve as versatile platforms for the synthesis of a wide array of pyrazinamide analogs. These starting materials allow for the introduction of diverse functionalities through nucleophilic aromatic substitution (SNAr) reactions. For instance, 3-chloropyrazine-2-carboxamide can be reacted with various amines to generate a library of 3-amino-substituted pyrazinamide analogs.[16] Microwave-assisted synthesis has been shown to significantly accelerate these reactions, reducing reaction times from hours to minutes and often improving yields.
Acyclic Precursors: Building the Pyrazine Ring from the Ground Up
Constructing the pyrazine ring from simple, acyclic starting materials offers a high degree of flexibility in introducing substituents. Two classical methods, the Gutknecht and Staedel–Rugheimer syntheses, exemplify this approach.
Gutknecht Pyrazine Synthesis (1879): This method involves the self-condensation of α-amino ketones, which are typically generated in situ from the reduction of α-oximino ketones.[17][18][19] The resulting dihydropyrazines are then oxidized to the aromatic pyrazine ring. This method is particularly useful for the synthesis of symmetrically substituted pyrazines.
Staedel–Rugheimer Pyrazine Synthesis (1876): In this approach, a 2-haloacetophenone is reacted with ammonia to form an α-amino ketone, which then undergoes condensation and oxidation to yield a pyrazine.[1][19]
These classical methods, while historically significant, often suffer from low yields and harsh reaction conditions. More modern approaches to pyrazine ring synthesis from acyclic precursors are continually being developed.
Quantitative Comparison of Starting Materials
The choice of starting material has a direct impact on the efficiency, cost, and safety of pyrazinamide analog synthesis. The following table provides a comparative overview of the key performance indicators for the discussed synthetic routes.
| Starting Material | Synthetic Route | Typical Yield (%) | Reaction Time | Temperature (°C) | Key Advantages | Key Disadvantages |
| Pyrazine-2-carboxylic Acid | Thionyl Chloride Activation | 60-85[1][2] | 2-8 h | Reflux | Well-established, versatile | Use of hazardous reagents, harsh conditions |
| Pyrazine Esters | Biocatalysis (Lipase) | 73-92[4][20] | 20 min - 17 h | 45-60[4][8][20] | Green, mild conditions, high selectivity | Enzyme cost and stability can be a concern |
| Pyrazine Esters | Mechanochemistry | Moderate to High[11][12] | 1.5 h | Room Temperature | Solvent-free, rapid | Specialized equipment required |
| 3-Chloropyrazine-2-carboxamide | Nucleophilic Substitution | 24-90[15] | 30 min - 15 h | Room Temp to 140 | Access to diverse 3-substituted analogs | Availability of starting material |
| α-Amino Ketones | Gutknecht Synthesis | Variable, often low | Several hours | Varies | Builds pyrazine ring from acyclic precursors | Often low yields, limited to symmetrical products |
| 2-Chloroacetophenone | Staedel–Rugheimer Synthesis | Variable, often low | Several hours | Varies | Classical, well-understood mechanism | Use of lachrymatory starting material |
Experimental Protocols
To provide a practical context for the discussed synthetic routes, detailed step-by-step methodologies for a conventional and a biocatalytic approach are presented below.
Protocol 1: Conventional Synthesis of a Pyrazinamide Analog from Pyrazine-2-carboxylic Acid
This protocol describes the synthesis of N-benzylpyrazine-2-carboxamide.
Materials:
-
Pyrazine-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Benzylamine
-
Dry pyridine
-
Dry acetone
-
Dry benzene
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
Activation of the Carboxylic Acid: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend pyrazine-2-carboxylic acid (1.0 eq) in dry benzene.
-
Add thionyl chloride (1.5 eq) dropwise to the suspension at room temperature.
-
Reflux the mixture for 1-2 hours until the evolution of gas ceases and the solution becomes clear.
-
Remove the excess thionyl chloride and benzene under reduced pressure. Co-evaporate with dry benzene twice to ensure complete removal of thionyl chloride. The resulting crude pyrazine-2-carbonyl chloride is used in the next step without further purification.
-
Amidation: In a separate flask, dissolve benzylamine (1.0 eq) in dry pyridine and cool the solution in an ice bath.
-
Dissolve the crude pyrazine-2-carbonyl chloride in dry acetone and add it dropwise to the cooled benzylamine solution with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure N-benzylpyrazine-2-carboxamide.
Self-Validation: The identity and purity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the purified product should be sharp and consistent with literature values.
Protocol 2: Biocatalytic Synthesis of a Pyrazinamide Analog from a Pyrazine Ester
This protocol describes the lipase-catalyzed synthesis of N-benzylpyrazine-2-carboxamide from methyl pyrazine-2-carboxylate.
Materials:
-
Methyl pyrazine-2-carboxylate
-
Benzylamine
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
tert-Amyl alcohol (or another suitable organic solvent)
-
Molecular sieves (optional, to remove water)
-
Orbital shaker or magnetic stirrer with heating
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a screw-capped vial, combine methyl pyrazine-2-carboxylate (1.0 eq), benzylamine (1.2 eq), and immobilized lipase (e.g., 10-20% by weight of substrates) in tert-amyl alcohol.
-
If desired, add activated molecular sieves to the reaction mixture to scavenge the methanol byproduct and drive the equilibrium towards the product.
-
Incubation: Seal the vial and place it in an orbital shaker or on a stirring hotplate set to a temperature between 45-60 °C.
-
Allow the reaction to proceed with agitation for 12-24 hours. The reaction progress can be monitored by TLC or HPLC.
-
Work-up: After the reaction is complete, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure N-benzylpyrazine-2-carboxamide.
Self-Validation: The enzymatic reaction's success is validated by comparing the spectroscopic data (¹H NMR, ¹³C NMR, MS) of the product with an authentic sample or literature data. The reusability of the enzyme can be confirmed by performing multiple reaction cycles and observing a minimal loss in activity.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the key synthetic transformations discussed in this guide.
Caption: Key synthetic routes to pyrazinamide and its analogs.
Conclusion and Future Outlook
The synthesis of pyrazinamide analogs is a dynamic field of research, driven by the urgent need for new antitubercular agents. While the conventional synthesis from pyrazine-2-carboxylic acid remains a viable option, its reliance on hazardous reagents is a significant drawback. The exploration of alternative starting materials, particularly pyrazine esters in conjunction with green catalytic methods like biocatalysis and mechanochemistry, offers a more sustainable and safer path forward. The construction of the pyrazine ring from acyclic precursors provides a high degree of synthetic flexibility, although yields can be a challenge.
As the field continues to evolve, a greater emphasis on the principles of green chemistry will undoubtedly shape the future of pyrazinamide analog synthesis. The development of more robust and cost-effective enzymatic and mechanochemical methods will be crucial in making these sustainable approaches industrially viable. Furthermore, the discovery of novel and efficient methods for constructing the pyrazine ring from readily available and inexpensive acyclic precursors will open up new avenues for the exploration of diverse chemical space in the quest for the next generation of antitubercular drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison - Wolfa [wolfabio.com]
- 4. Supramolecular intermediates in thermo-mechanochemical direct amidations - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC04448C [pubs.rsc.org]
- 5. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biocatalytic amide bond formation - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00456B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of primary amides by lipase-catalyzed amidation of carboxylic acids with ammonium salts in an organic solvent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Mechanochemical Synthesis of Primary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. indiamart.com [indiamart.com]
- 15. Mechanochemical Synthesis and Physicochemical Characterization of Isoniazid and Pyrazinamide Co-crystals With Glutaric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. japsonline.com [japsonline.com]
- 19. elar.urfu.ru [elar.urfu.ru]
- 20. researchgate.net [researchgate.net]
Efficacy of 3,5-Dichloropyrazine-2-carboxamide Derivatives: A Comparative Guide for Antimicrobial Drug Discovery
For researchers, scientists, and drug development professionals navigating the landscape of novel antimicrobial agents, the pyrazine-carboxamide scaffold represents a promising area of exploration. This guide provides an in-depth technical comparison of the efficacy of antimicrobials derived from the 3,5-dichloropyrazine-2-carboxamide core structure. While direct comparative studies on a series of 3,5-dichloro derivatives are not extensively available in the current body of literature, this guide will leverage data from closely related monochlorinated analogs—specifically 3-chloro- and 5-chloropyrazine-2-carboxamides—to elucidate key structure-activity relationships (SAR) and guide future research. This analysis is grounded in the understanding that substitutions on the pyrazine ring significantly influence the biological activity of this class of compounds.
Introduction: The Pyrazine-Carboxamide Scaffold in Antimicrobial Research
The pyrazine-carboxamide core is a well-established pharmacophore in medicinal chemistry, most notably represented by pyrazinamide, a first-line antitubercular drug.[1] The introduction of halogen substituents onto the pyrazine ring has been a key strategy to modulate the electronic and lipophilic properties of these molecules, thereby influencing their interaction with biological targets and their overall antimicrobial efficacy. This guide focuses on derivatives of this compound, a scaffold that offers multiple points for chemical modification to generate novel antimicrobial candidates.
Comparative Efficacy of Chlorinated Pyrazine-2-Carboxamide Derivatives
Due to the limited availability of direct comparative data for a series of this compound derivatives, this section presents a comparative analysis of N-substituted 3-chloropyrazine-2-carboxamides and 5-chloro-N-phenylpyrazine-2-carboxamides. This data serves as a valuable proxy for understanding the potential of the 3,5-dichloro scaffold. The primary metric for comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Antimycobacterial Activity
The antimycobacterial potential of chlorinated pyrazine-carboxamides is of significant interest, given the precedent of pyrazinamide. The following tables summarize the in vitro activity of selected derivatives against Mycobacterium tuberculosis H37Rv and other mycobacterial strains.
Table 1: Antimycobacterial Activity of N-Substituted 3-Chloropyrazine-2-carboxamide Derivatives [1][2]
| Compound ID | Substitution (R) | MIC (µM) vs. M. tuberculosis H37Rv |
| 8 | 4-methylbenzyl | 6 |
| 4 | 3-trifluoromethylbenzyl | 42 |
| 9 | 4-aminobenzyl | Not specified in µM |
| 12 | 4-trifluoromethylbenzyl | Not specified in µM |
| Pyrazinamide | (Standard) | > 500 (at neutral pH) |
Table 2: Antimycobacterial Activity of 5-Chloro-N-phenylpyrazine-2-carboxamide Derivatives [3][4]
| Compound ID | Substitution (R on phenyl ring) | MIC (µg/mL) vs. M. tuberculosis H37Rv |
| 21 | 5-chloro-2-hydroxy | 1.56 |
| 30 | 4-carboxy-2-hydroxy | 3.13 |
| Unsubstituted | H | > 50 |
| Pyrazinamide | (Standard) | 12.5-25 (at acidic pH) |
Expert Insights: The data suggests that substitution at the amino group of the carboxamide is crucial for antimycobacterial activity. For the 3-chloro derivatives, a 4-methylbenzyl substitution (compound 8 ) yielded the most potent activity against M. tuberculosis H37Rv, with an MIC of 6 µM.[1][2] In the 5-chloro series, hydroxyl and chloro substitutions on the N-phenyl ring significantly enhanced activity, with compound 21 demonstrating an impressive MIC of 1.56 µg/mL.[3][4] These findings highlight the importance of both electronic and steric factors in the design of novel antimycobacterial agents based on the chlorinated pyrazine-carboxamide scaffold.
Antibacterial and Antifungal Activity
While the primary focus has often been on antimycobacterial properties, some chlorinated pyrazine-carboxamide derivatives have shown activity against other bacterial and fungal pathogens.
Table 3: Antibacterial and Antifungal Activity of Selected 3-Chloropyrazine-2-carboxamide Derivatives [1][2]
| Compound ID | Substitution (R) | Target Organism | MIC (µM) |
| 4 | 3-trifluoromethylbenzyl | Staphylococcus aureus | 31.25 |
| 5 | 3-chlorobenzyl | Staphylococcus aureus | 31.25 |
| All tested | - | Fungal strains | No activity |
Expert Insights: The antibacterial activity of the 3-chloro derivatives appears to be moderate and primarily directed against Gram-positive bacteria like Staphylococcus aureus.[2] Notably, none of the tested compounds in this series exhibited antifungal activity.[1][2] This suggests a degree of selectivity in their mechanism of action.
Cytotoxicity Profile
A critical aspect of drug development is ensuring that a compound is selectively toxic to the target pathogen with minimal harm to host cells. Cytotoxicity is often assessed using the IC50 value, which is the concentration of a compound that inhibits 50% of a cell population's viability.
Table 4: In Vitro Cytotoxicity of Selected Chlorinated Pyrazine-2-carboxamide Derivatives [1][2][3][4]
| Compound ID | Scaffold | IC50 (µM) in HepG2 cells |
| 8 | 3-chloropyrazine-2-carboxamide | ≥ 250 |
| 30 | 5-chloro-N-phenylpyrazine-2-carboxamide | > 146 (non-toxic) |
Expert Insights: Encouragingly, some of the most potent antimycobacterial compounds, such as compound 8 and compound 30 , have demonstrated low cytotoxicity in vitro, with high IC50 values.[1][2][3][4] This favorable therapeutic index is a crucial characteristic for a viable drug candidate and underscores the potential of this chemical class.
Experimental Methodologies: A Guide to Reproducible Efficacy Testing
The following section details the standardized protocols for evaluating the antimicrobial efficacy and cytotoxicity of novel compounds, ensuring the generation of reliable and comparable data.
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method
The broth microdilution method is a gold standard for determining the MIC of an antimicrobial agent and should be performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination using broth microdilution.
Detailed Protocol:
-
Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours for most bacteria).
-
Reading and Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
Experimental Workflow for MTT Assay
Caption: Workflow for cytotoxicity assessment using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Adherent cells (e.g., HepG2) are seeded into a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24-72 hours).
-
MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Mechanistic Insights and Future Directions
The precise mechanism of action for many novel pyrazine-carboxamide derivatives is still under investigation. However, molecular docking studies and comparisons with known drugs provide valuable clues. For the 3-chloropyrazine-2-carboxamide derivatives, molecular docking suggests that they may target the mycobacterial enoyl-ACP reductase (InhA), an essential enzyme in fatty acid synthesis.[2] This is a different target from pyrazinamide, which is a prodrug that is converted to pyrazinoic acid, disrupting membrane transport and energetics.[1]
Proposed Mechanism of Action for Pyrazinamide
Caption: Simplified mechanism of action of Pyrazinamide.
Future Research: The promising antimycobacterial activity and low cytotoxicity of certain chlorinated pyrazine-carboxamide derivatives warrant further investigation. Future research should focus on:
-
Synthesis and evaluation of a focused library of this compound derivatives to directly assess the impact of this substitution pattern.
-
In-depth mechanistic studies to confirm the molecular targets of the most active compounds.
-
In vivo efficacy studies in animal models of infection to validate the in vitro findings.
-
Pharmacokinetic and pharmacodynamic (PK/PD) profiling to assess the drug-like properties of lead candidates.
By systematically exploring the structure-activity relationships and mechanisms of action of this versatile chemical scaffold, the scientific community can pave the way for the development of novel and effective antimicrobial agents to combat the growing threat of drug-resistant infections.
References
- 1. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antimycobacterial activity and in vitro cytotoxicity of 5-chloro-N-phenylpyrazine-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Novel Antimicrobial and Anticancer Agents Derived from 3,5-Dichloropyrazine-2-carboxamide
This guide provides a comprehensive in vitro comparison of novel compounds synthesized from the versatile 3,5-Dichloropyrazine-2-carboxamide scaffold. It is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and structure-activity relationships (SAR) of this emerging class of molecules. We will delve into the rationale behind their synthesis, present detailed protocols for their in vitro evaluation, and objectively compare their performance against established drugs and structural analogs.
Introduction: The Pyrazine Carboxamide Scaffold - A Privileged Structure in Drug Discovery
The pyrazine carboxamide core is a well-established pharmacophore found in numerous clinically significant drugs, most notably Pyrazinamide, a frontline treatment for tuberculosis.[1] Its rigid, planar structure and hydrogen bonding capabilities allow for potent interactions with a variety of biological targets. The starting material, this compound, offers two reactive chlorine sites, providing a strategic advantage for synthetic chemists to introduce diverse functionalities and modulate the compound's physicochemical and biological properties. This guide will focus on derivatives synthesized via nucleophilic substitution at these positions, leading to novel compounds with potential antimicrobial and anticancer activities.
Comparative In Vitro Profiling: Antimicrobial and Anticancer Activity
The subsequent sections will detail the in vitro performance of representative novel compounds derived from the pyrazine-2-carboxamide scaffold. For the purpose of this guide, we will analyze two main classes of derivatives: those with potent antimycobacterial activity and those demonstrating significant anticancer properties.
Part 1: Novel Antimycobacterial Agents
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the development of new therapeutic agents.[2] Pyrazinamide analogs are a promising avenue of research. Here, we compare novel 3-substituted pyrazine-2-carboxamides against the standard-of-care, Pyrazinamide, and other bacterial strains.
Experimental Workflow: Antimycobacterial Susceptibility Testing
The following workflow outlines the standard microplate Alamar blue assay (MABA) used to determine the Minimum Inhibitory Concentration (MIC) of the novel compounds.
Figure 1: Workflow for Minimum Inhibitory Concentration (MIC) determination using the Microplate Alamar Blue Assay (MABA).
Performance Comparison: Antimycobacterial Activity
The table below summarizes the in vitro activity of a series of synthesized 3-benzylaminopyrazine-2-carboxamides against M. tuberculosis H37Rv and other bacterial strains.[3] The data is compared with Pyrazinamide and Ampicillin as standard drugs.
| Compound ID | R-Group (Substitution at position 3) | MIC vs. M. tuberculosis H37Rv (µM)[3] | MIC vs. S. aureus (µM)[3] | MIC vs. E. faecalis (µM)[3] | Cytotoxicity IC50 (HepG2 cells, µM)[3] |
| 8 | 4-Methylbenzyl | 6 | >125 | >125 | ≥ 250 |
| 4 | 3-Trifluoromethylbenzyl | 12 | 31.25 | 62.5 | ≥ 250 |
| 9 | 4-Aminobenzyl | 42 | >125 | >125 | ≥ 250 |
| 12 | 4-Hydroxybenzyl | 21 | >125 | >125 | ≥ 250 |
| Pyrazinamide | (Standard) | 203 | N/A | N/A | N/A |
| Ampicillin | (Standard) | N/A | 0.98 | 0.49 | N/A |
Analysis of Antimycobacterial Data:
Several novel compounds exhibited significantly greater potency against M. tuberculosis H37Rv than the standard drug, Pyrazinamide.[3] Notably, compound 8 , with a 4-methylbenzyl substitution, showed an MIC of 6 µM, over 30 times more potent than Pyrazinamide.[3] The introduction of various benzylamine moieties at the 3-position appears to be a successful strategy for enhancing antimycobacterial activity. Furthermore, these active compounds displayed low cytotoxicity against the human liver cell line HepG2, with IC50 values ≥ 250 µM, indicating a favorable preliminary safety profile.[3] However, their activity against Gram-positive bacteria like S. aureus and E. faecalis was moderate to insignificant compared to Ampicillin.[3]
Part 2: Novel Anticancer Agents
Derivatives of the pyrazine scaffold have also been investigated for their potential as anticancer agents, with some showing inhibitory effects on key oncogenic pathways like the Fibroblast Growth Factor Receptor (FGFR) signaling cascade.[4] Aberrant FGFR signaling is a known driver in various cancers.[4]
Signaling Pathway: FGFR Downstream Signaling
The following diagram illustrates the canonical FGFR signaling pathway, which is a target for the novel pyrazine derivatives.
Figure 2: Simplified FGFR signaling pathway, a key target in cancer therapy.
Experimental Protocol: Cell Viability (MTT) Assay
The antiproliferative activity of the compounds is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cell lines (e.g., SNU-16, KMS-11) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the novel pyrazine compounds for 72 hours.
-
MTT Addition: MTT reagent is added to each well and incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (concentration inhibiting 50% of cell growth) is then calculated from dose-response curves.[5]
Performance Comparison: Antiproliferative Activity
The table below presents the in vitro antiproliferative activity of a novel 3-amino-pyrazine-2-carboxamide derivative, 18i , designed as an FGFR inhibitor, against various cancer cell lines with known FGFR alterations.[4]
| Cell Line | Cancer Type | FGFR Alteration | IC50 of Compound 18i (µM)[4] |
| SNU-16 | Stomach Cancer | FGFR2 Amplification | 1.88 |
| KMS-11 | Multiple Myeloma | t(4;14) FGFR3 | 3.02 |
| SW-780 | Bladder Cancer | S249C FGFR3 | 2.34 |
| MDA-MB-453 | Breast Cancer | FGFR4 Amplification | 12.58 |
| NCI-H520 | Lung Cancer | FGFR1 Amplification | 26.69 |
Analysis of Anticancer Data:
Compound 18i demonstrated potent antiproliferative efficacy against a panel of cancer cell lines harboring FGFR genetic abnormalities.[4] Particularly strong activity was observed against stomach (SNU-16), multiple myeloma (KMS-11), and bladder (SW-780) cancer cell lines, with IC50 values in the low micromolar range.[4] This suggests that the 3-amino-pyrazine-2-carboxamide scaffold is a promising starting point for the development of targeted FGFR inhibitors. The compound's ability to potently inhibit the phosphorylation of the FGFR kinase and its downstream signaling pathways confirms its mechanism of action.[4]
Conclusion and Future Directions
The in vitro data presented in this guide highlights the significant potential of novel compounds synthesized from this compound and related scaffolds. By strategic modification at the 3-position, derivatives with potent and selective antimycobacterial or anticancer activities can be generated. The benzylamino-substituted pyrazinamides represent a promising class of antitubercular agents that overcome the potency limitations of Pyrazinamide. Concurrently, the 3-amino-pyrazine-2-carboxamide derivatives have emerged as effective FGFR inhibitors with significant antiproliferative effects in relevant cancer cell lines.
Further research should focus on optimizing the lead compounds presented here to improve their pharmacokinetic properties and in vivo efficacy. Expanded SAR studies will be crucial to refine the substitutions on the pyrazine ring to maximize potency and minimize off-target effects. The self-validating nature of the described in vitro protocols provides a robust framework for the continued development of this versatile class of therapeutic agents.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3,5-Dichloropyrazine-2-carboxamide: A Key Pharmaceutical Intermediate
The synthesis of 3,5-Dichloropyrazine-2-carboxamide is of significant interest to the pharmaceutical industry, primarily due to its role as a crucial building block in the production of antiviral agents, most notably Favipiravir.[1][2][3] The efficiency, scalability, and safety of its synthetic route directly impact the accessibility and cost-effectiveness of these life-saving medicines. This guide provides an in-depth, objective comparison of two prominent synthetic pathways to this key intermediate, offering experimental insights and data to inform route selection for both laboratory-scale research and industrial production.
We will benchmark a classical, well-established two-step method involving an acyl chloride intermediate against a more modern, direct carboxylation approach. The analysis will focus on yield, process complexity, safety, and scalability to provide a comprehensive framework for researchers and process chemists.
Route 1: The Classical Two-Step Acyl Chloride-Mediated Synthesis
This conventional and widely documented approach relies on the activation of the corresponding carboxylic acid by converting it into a highly reactive acyl chloride, which is then readily amidated. This method is favored for its straightforward and generally high-yielding reactions, leveraging well-understood chemical principles.
Scientific Rationale & Causality
The core principle of this route is the conversion of a carboxylic acid, a relatively weak electrophile, into a much more reactive acyl chloride. Thionyl chloride (SOCl₂) is a common reagent for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification. The subsequent amination is a classic nucleophilic acyl substitution, where ammonia attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the desired carboxamide. This two-step sequence ensures a high driving force for the amidation reaction, often leading to excellent yields.[4][5]
Experimental Protocol: Route 1
Step 1: Synthesis of 3,5-Dichloropyrazine-2-carbonyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-Dichloropyrazine-2-carboxylic acid (1.0 eq).
-
Under a nitrogen atmosphere, add thionyl chloride (2.0-3.0 eq) dropwise at room temperature. A few drops of dimethylformamide (DMF) can be added as a catalyst.
-
Heat the reaction mixture to reflux (approximately 75-80°C) and maintain for 2-4 hours, monitoring the reaction progress by quenching a small aliquot with methanol and analyzing by TLC or LC-MS.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure. The resulting crude 3,5-Dichloropyrazine-2-carbonyl chloride is often used directly in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude acyl chloride from Step 1 in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[4]
-
Cool the solution to 0°C in an ice bath.
-
Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., ammonia in methanol) dropwise.
-
Maintain the temperature at 0°C and stir for 1-2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Route 2: Direct Carboxylation via Radical Reaction
This alternative route represents a more streamlined approach, starting from the more readily available 2,6-dichloropyrazine.[6] It employs a radical-mediated carboxylation using formamide in the presence of an initiator like sodium persulfate. This method avoids the use of harsh chlorinating agents like thionyl chloride and can be performed in a single step, offering potential advantages in process simplification and safety.
Scientific Rationale & Causality
This pathway operates through a radical mechanism. Sodium persulfate, upon heating, generates sulfate radicals which can abstract a hydrogen atom from formamide to produce a carbamoyl radical (•CONH₂). This radical then attacks the electron-deficient pyrazine ring of 2,6-dichloropyrazine. The regioselectivity of this attack is governed by the electronic properties of the pyrazine ring. The subsequent steps involve rearomatization and lead to the final product. The main advantage is the convergence of the synthesis, combining C-H activation and amidation into a single, atom-economical step. However, yields can be moderate and purification from the complex reaction mixture can be challenging.[4][6]
Experimental Protocol: Route 2
-
In a round-bottom flask, prepare a solution of 2,6-dichloropyrazine (1.0 eq) in formamide (used as both reagent and solvent, ~20 eq).[4]
-
Slowly add sodium persulfate (approx. 1.0 eq) portion-wise to the solution, controlling any initial exotherm.[4]
-
Heat the reaction mixture to 90-100°C and stir for 2-3 hours.[4][5]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a significant volume of water.
-
Extract the aqueous phase multiple times with a suitable organic solvent system, such as a mixture of isopropanol and chloroform (e.g., 1:3 v/v).[4][6]
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[4][6]
-
The resulting residue requires purification by column chromatography to isolate the this compound.[4][6]
Visualizing the Synthetic Workflows
To better illustrate the distinct process flows of the two routes, the following diagrams have been generated.
Caption: Workflow for the classical two-step synthesis.
Caption: Workflow for the one-pot radical synthesis.
Head-to-Head Performance Benchmark
The choice of synthetic route often depends on a trade-off between yield, purity, cost, safety, and scalability. The following table summarizes the key performance indicators for the two benchmarked routes based on literature data and process analysis.
| Parameter | Route 1: Acyl Chloride-Mediated | Route 2: Direct Radical Carboxylation |
| Starting Material | 3,5-Dichloropyrazine-2-carboxylic acid | 2,6-Dichloropyrazine |
| Number of Steps | 2 | 1 |
| Typical Overall Yield | High (~90%)[5] | Moderate (~36-73%)[4][5][6] |
| Key Reagents | Thionyl chloride, Ammonia | Formamide, Sodium Persulfate |
| Safety & Handling | Requires handling of corrosive and water-sensitive thionyl chloride. Gaseous byproducts (HCl, SO₂) must be scrubbed. | Avoids thionyl chloride. The reaction can be exothermic and requires careful temperature control. Formamide is a teratogen. |
| Purification | Product may crystallize directly or require minimal purification. | Extensive purification via column chromatography is typically required.[4][6] |
| Scalability | Well-established and scalable. Management of gaseous byproducts is a key consideration for scale-up. | Scalability can be challenging due to the need for large volumes of formamide and difficult purification. |
Senior Scientist's Recommendation and Analysis
Route 1 (Acyl Chloride-Mediated) stands as the superior choice for applications where high yield and purity are paramount, particularly for large-scale manufacturing. The process is robust, reproducible, and the purification is often straightforward. The primary challenge lies in the engineering controls required to safely handle thionyl chloride and its byproducts. However, these are standard challenges in industrial chemical synthesis and can be effectively managed. The higher yield often outweighs the complexities of handling the reagents, leading to a more economically viable process at scale.
Route 2 (Direct Radical Carboxylation) presents an interesting alternative, especially for discovery chemistry or small-scale synthesis where process simplification is advantageous. The one-pot nature and avoidance of thionyl chloride are attractive features from a convenience and safety perspective. However, the moderate yields and, most critically, the reliance on extensive chromatographic purification, make it less suitable for large-scale production.[4][6] The cost and time associated with large-scale chromatography would likely render this route economically uncompetitive.
References
- 1. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Favipiravir - Wikipedia [en.wikipedia.org]
- 3. Scalable synthesis of favipiravir via conventional and continuous flow chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06963B [pubs.rsc.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound|lookchem [lookchem.com]
- 6. This compound | 312736-50-8 [chemicalbook.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3,5-Dichloropyrazine-2-carboxamide
This guide provides an in-depth, procedural framework for the safe handling and disposal of 3,5-Dichloropyrazine-2-carboxamide (CAS No: 312736-50-8), a key building block in pharmaceutical research and development.[1][2] Adherence to these protocols is essential not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. The causality behind each step is explained to empower researchers with the knowledge to manage chemical waste responsibly.
Hazard Profile and Risk Assessment
Understanding the inherent risks of a compound is the foundation of its safe management. This compound is a synthetic organic compound that presents multiple health hazards. Its disposal must be approached with the same rigor as its handling in an experimental setting.
The compound's hazard profile, according to the Globally Harmonized System (GHS), necessitates stringent safety measures.[3] The primary risks involve acute toxicity if ingested and irritation to the skin, eyes, and respiratory system.[3][4][5]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Code | Description |
|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[3][4] |
| Skin Irritation | H315 | Causes skin irritation.[3][4][5] |
| Eye Irritation | H319 | Causes serious eye irritation.[3][4][5] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[3][4][5] |
Pre-Disposal Safety Protocols: PPE and Handling
Proper disposal begins long before the waste container is full. It starts with the correct personal protective equipment (PPE) and handling procedures during routine laboratory work. This proactive approach minimizes the risk of exposure at every stage.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust particles.[3][6]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[7][8]
-
Dust Prevention: Avoid the formation and dispersal of dust and aerosols during weighing and transfer.[3]
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before breaks.[3][9]
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification and Rationale |
|---|---|
| Eye/Face Protection | Wear chemical safety goggles and a face shield that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[3][6] This is critical to prevent serious eye irritation from accidental splashes or dust. |
| Hand Protection | Use chemically resistant gloves, such as nitrile rubber, inspected for integrity before use.[9] Dispose of contaminated gloves in accordance with laboratory and local regulations to prevent cross-contamination.[3][9] |
| Body Protection | A lab coat or other protective clothing is mandatory to prevent skin contact, which can cause irritation.[7][10] |
| Respiratory Protection | If working outside of a fume hood or if dust formation is likely, use a NIOSH/MSHA-approved respirator.[6][9] |
Step-by-Step Waste Disposal Protocol
The disposal of this compound must be managed as hazardous waste from collection to final destruction. Under no circumstances should this chemical be disposed of down the drain or in the regular trash .[10][11]
Step 1: Waste Identification and Segregation
-
Designation: All unwanted this compound, whether in pure form or in solution, and any materials contaminated with it (e.g., pipette tips, weighing paper, contaminated gloves) must be treated as hazardous chemical waste.[11]
-
Segregation: Do not mix this waste with other waste streams. Keep chlorinated organic waste separate from other chemical waste to ensure proper end-of-life treatment, which is typically high-temperature incineration.
Step 2: Waste Collection and Containment
-
Primary Container: Collect all waste in a suitable, chemically resistant container with a tight-fitting, sealable lid to prevent leaks or the release of vapors.[3][10] The container must be clearly and accurately labeled.
-
Labeling: The waste label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The associated hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date.
-
Step 3: Decontamination of Empty Containers
-
Procedure: Empty containers that held the pure compound must also be treated as hazardous waste or be properly decontaminated. The standard procedure is a triple rinse with a suitable solvent (e.g., acetone or methanol).
-
Rinsate Collection: Crucially, the first rinse, and preferably all three, must be collected and disposed of as hazardous liquid waste .[10] This rinsate is contaminated with the chemical and cannot be poured down the drain.
Step 4: Temporary Storage in the Laboratory
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory.[11]
-
Storage Conditions: The SAA should be a well-ventilated area, away from incompatible materials.[11] Use secondary containment (e.g., a chemical-resistant tray or bin) to mitigate potential spills.[10]
Step 5: Final Disposal
-
Professional Service: The final disposal of this compound must be conducted by a licensed professional waste disposal company.[3] These companies are equipped to handle and transport hazardous materials according to federal, state, and local regulations.[7]
-
Methodology: The standard and most effective disposal method for chlorinated heterocyclic compounds is high-temperature incineration at an approved hazardous waste facility.[11] This process ensures the complete destruction of the molecule, preventing its release into the environment.
Emergency Procedures for Spills and Accidental Release
A self-validating safety protocol requires a clear plan for when things go wrong. In the event of a spill, immediate and correct action is vital.
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate spill area.[3]
-
Ventilate: Ensure the area is well-ventilated.
-
Wear PPE: Before attempting cleanup, don the appropriate PPE as detailed in Table 2.[3][8]
-
Contain Spill: Prevent the spill from spreading or entering drains using an inert, non-combustible absorbent material like sand, earth, or vermiculite.[7][8]
-
Clean Up: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[3][10] Avoid creating dust during this process.[3]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.
Disposal Workflow Diagram
The following diagram illustrates the logical decision-making process for the proper disposal of this compound, from initial generation to final removal.
Caption: Workflow for the safe disposal of this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Synthonix, Inc > 312736-50-8 | this compound [synthonix.com]
- 3. angenechemical.com [angenechemical.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. file.bldpharm.com [file.bldpharm.com]
- 6. fishersci.com [fishersci.com]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Personal protective equipment for handling 3,5-Dichloropyrazine-2-carboxamide
Essential Safety Protocols for Handling 3,5-Dichloropyrazine-2-carboxamide
For Immediate Reference: Personal Protective Equipment (PPE), Handling, and Disposal of this compound
As a Senior Application Scientist, my primary objective is to empower our partners in research and development with the knowledge to execute their work safely and effectively. This guide provides essential, field-tested protocols for handling this compound (CAS No. 312736-50-8), a heterocyclic building block crucial in various synthetic pathways. Adherence to these procedures is not merely about compliance; it is about creating a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
Hazard Identification and Risk Assessment
Understanding the intrinsic hazards of a compound is the foundation of safe handling. This compound is a chlorinated heterocyclic compound that presents several health risks upon exposure. The primary routes of concern are inhalation of its dust, skin contact, and eye contact.
Based on available safety data, this chemical is classified as hazardous.[1][2] Key hazard statements indicate that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3][4]
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3][4] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[3][4] |
The causality behind these hazards lies in the molecule's structure. The chlorinated pyrazine ring can react with biological macromolecules, while its nature as a fine powder increases the risk of aerosolization and subsequent inhalation or contact with mucous membranes.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is your most direct barrier against chemical exposure. A multi-layered approach is mandatory. The following table outlines the required PPE, with a rationale grounded in the compound's specific hazards.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[3][4] | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against fine dust. A face shield is required when handling larger quantities or when there is a risk of splashing to protect the entire face.[5] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Double-gloving is recommended.[3][6] | Provides a necessary barrier to prevent skin contact, which can cause irritation.[3][4] Gloves must be inspected for integrity before each use and washed before removal. Contaminated gloves should not be worn outside the immediate work area.[5] |
| Body Protection | A flame-resistant lab coat, long pants, and fully enclosed, chemical-resistant footwear.[3][6][7] | Minimizes skin exposure from accidental spills or dust settlement. A lab coat should be worn at all times in the designated work area and removed before entering common spaces.[5] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) or an organic vapor cartridge.[3][6] | This is mandatory when handling the powder outside of a certified chemical fume hood or if dust formation is unavoidable. The compound may cause respiratory irritation, making respiratory protection a critical control measure.[3][4] |
Operational and Handling Plan
A systematic workflow minimizes the risk of exposure and cross-contamination. The following procedure should be adopted as a standard operating procedure (SOP) for all work involving this compound.
Step-by-Step Handling Procedure
-
Preparation:
-
Designate a specific work area, preferably within a chemical fume hood, for handling the compound.[8]
-
Ensure that an emergency eyewash station and safety shower are unobstructed and have been recently tested.[1][3]
-
Cover the work surface with absorbent bench paper to contain any potential spills.[8]
-
Assemble all necessary equipment (spatulas, weigh boats, containers) within the fume hood before introducing the chemical.
-
-
Personal Protective Equipment (PPE) Donning:
-
Put on all required PPE as specified in Table 2 before entering the designated handling area.
-
-
Weighing and Handling:
-
Perform all manipulations that may generate dust, such as weighing and transferring, inside a certified chemical fume hood to ensure adequate ventilation.[3][7]
-
Use tools like spatulas to gently handle the powder, minimizing any actions that could cause it to become airborne. Avoid pouring the powder from a height.[8]
-
Keep the chemical container tightly closed when not in use.[8]
-
-
Post-Handling and Cleanup:
-
After handling, securely seal the primary container.
-
Decontaminate all tools and the work surface. Carefully fold the disposable bench paper inward and place it in a designated hazardous waste container.
-
Remove PPE in the correct order to avoid self-contamination (gloves first, then face shield/goggles, then lab coat).
-
-
Personal Hygiene:
Safe Handling Workflow Diagram
Caption: Workflow for safely handling this compound.
Spill and Disposal Plan
Accidents can occur despite the best precautions. A clear, pre-defined plan for spills and waste disposal is essential.
Spill Response
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or outside of a containment hood, evacuate the laboratory.
-
Contain: For a small, contained spill (inside a fume hood), use personal protective equipment to prevent dust formation.[4] Do not use water.
-
Clean-Up: Gently cover the spill with an inert absorbent material like sand or vermiculite.[9] Carefully sweep the mixture into a closable, labeled container for hazardous waste disposal.[4][9] Avoid any action that creates dust.
-
Decontaminate: Wipe the spill area with an appropriate solvent and then soap and water.
Waste Disposal
-
Chemical Waste: All excess this compound and materials heavily contaminated with it must be disposed of as hazardous chemical waste.[1][2]
-
Container Management: Place waste in a suitable, closed, and clearly labeled container.[4] Do not allow the chemical to enter drains or the environment.[4][9]
-
Regulatory Compliance: All disposal must be conducted through an approved waste disposal plant and in accordance with local, state, and federal regulations.[1][2]
By integrating these protocols into your daily laboratory operations, you build a robust safety culture that prioritizes both scientific advancement and the well-being of your research team.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. angenechemical.com [angenechemical.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. gz-supplies.com [gz-supplies.com]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. file.bldpharm.com [file.bldpharm.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
